1-Cyclobutyl-2-methylpiperazine
Description
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Structure
3D Structure
Properties
CAS No. |
949922-66-1 |
|---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-cyclobutyl-2-methylpiperazine |
InChI |
InChI=1S/C9H18N2/c1-8-7-10-5-6-11(8)9-3-2-4-9/h8-10H,2-7H2,1H3 |
InChI Key |
VEPASEYGWRUBSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2CCC2 |
Origin of Product |
United States |
Foundational & Exploratory
1-Cyclobutyl-2-methylpiperazine: Technical Monograph & Application Guide
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 1-Cyclobutyl-2-methylpiperazine , a privileged building block in the design of G-Protein Coupled Receptor (GPCR) ligands.
Chemical Identity & Structural Analysis[1][2][3][4]
This compound is a chiral, diamine scaffold widely utilized in drug discovery to introduce conformational rigidity and modulate lipophilicity. It serves as a critical intermediate in the synthesis of Histamine H3 receptor antagonists/inverse agonists , Sigma receptor ligands, and Dopamine modulators.
Core Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| Common Isomers | (2R)-1-Cyclobutyl-2-methylpiperazine; (2S)-1-Cyclobutyl-2-methylpiperazine |
| CAS Number (Racemate) | 949922-66-1 |
| CAS Number (2R-isomer) | 1241093-83-3 |
| CAS Number (2S-isomer) | 1227610-42-5 (often as 2HCl salt) |
| Molecular Formula | C₉H₁₈N₂ |
| Molecular Weight | 154.25 g/mol |
| SMILES | CC1CNCCN1C2CCC2 |
Structural Logic & Pharmacophore
The molecule features a piperazine ring substituted at the N1 position with a cyclobutyl group and at the C2 position with a methyl group. This specific substitution pattern offers unique medicinal chemistry advantages:
-
Conformational Locking: The ortho placement of the C2-methyl group relative to the N1-cyclobutyl group creates steric strain (A(1,2) strain). This restricts the rotation of the N-substituent and biases the piperazine ring conformation, often favoring a specific chair conformer that enhances binding selectivity.
-
Metabolic Stability: The cyclobutyl group is metabolically superior to linear alkyl chains (like n-butyl) or even isopropyl groups. It resists oxidative dealkylation (CYP450-mediated) while maintaining a lipophilic profile similar to isopropyl.
-
Basicity Modulation: The N1 nitrogen is tertiary and sterically crowded, reducing its nucleophilicity compared to the secondary N4 nitrogen. This allows for selective functionalization at N4 without the need for protecting groups in many synthetic sequences.
Synthesis & Manufacturing Protocols
The industrial standard for synthesizing this compound relies on Reductive Amination . This route is preferred over direct alkylation (using cyclobutyl halides) due to the low reactivity of cyclobutyl electrophiles and the risk of over-alkylation.
Synthetic Route: Reductive Amination
This protocol describes the synthesis of the (2R) enantiomer, but is applicable to the racemate or (2S) isomer by selecting the appropriate starting material.
Reagents:
-
Cyclobutanone (1.1 - 1.2 equivalents)
-
Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (Catalytic)
Step-by-Step Protocol:
-
Preparation: Charge a reaction vessel with (2R)-2-methylpiperazine (1.0 eq) and DCM (10 volumes).
-
Ketone Addition: Add Cyclobutanone (1.1 eq) to the solution. Stir for 30 minutes at 0–5°C to allow hemiaminal formation.
-
Acidification: Add Acetic Acid (1.0–2.0 eq) to catalyze iminium ion formation.
-
Reduction: Portion-wise add Sodium Triacetoxyborohydride (1.5 eq) over 1 hour, maintaining temperature <10°C. Note: STAB is preferred over NaBH₃CN to avoid toxic cyanide byproducts.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours. Monitor conversion via LC-MS (Target mass: 155.1 [M+H]⁺).
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).
-
Purification: The crude amine can be purified via fractional distillation (bp ~85°C at reduced pressure) or converted to the dihydrochloride salt (2HCl) by treating the ethereal solution with HCl gas/dioxane.
Synthesis Workflow Diagram
The following diagram illustrates the retrosynthetic logic and forward synthesis workflow.
Caption: Synthesis of this compound via reductive amination, highlighting the convergence of the piperazine core and the cyclobutyl ketone.
Physicochemical Properties[2][4][10][11][12]
Understanding the physicochemical profile is essential for using this scaffold in drug design, particularly for CNS penetration.
| Property | Value (Approx.) | Relevance |
| LogP | 1.2 – 1.5 | Moderate lipophilicity; favorable for blood-brain barrier (BBB) penetration. |
| pKa (N4) | 9.0 – 9.5 | The secondary amine (N4) is highly basic and protonated at physiological pH. |
| pKa (N1) | 4.5 – 5.5 | The tertiary amine (N1) is significantly less basic due to the electron-withdrawing effect of the adjacent steric bulk and cyclobutyl ring. |
| TPSA | ~15 Ų | Low polar surface area, ideal for CNS drugs. |
| Boiling Point | ~200°C (760 mmHg) | High boiling point liquid; stable under standard reflux conditions. |
Medicinal Chemistry Applications
Histamine H3 Receptor Antagonists
The primary application of this compound is as a "tail" group in Histamine H3 receptor antagonists.
-
Mechanism: H3 receptors are presynaptic autoreceptors. Antagonists enhance the release of histamine, acetylcholine, and norepinephrine, treating cognitive deficits (Alzheimer's, ADHD) and narcolepsy.
-
Role of the Scaffold: The basic N4 nitrogen interacts with a conserved Aspartic Acid residue (Asp3.32) in the GPCR transmembrane domain. The N1-cyclobutyl group fits into a specific hydrophobic pocket, providing selectivity over H1 and H2 receptors.
-
Example Structure: 4-[(4-benzyl-4H-1,2,4-triazol-3-yl)(4-cyclobutyl-3-methylpiperazin-1-yl)methyl]benzamide derivatives.
SAR Logic (Structure-Activity Relationship)
-
Cyclobutyl vs. Isopropyl: The cyclobutyl ring often yields higher metabolic stability than isopropyl due to the lack of labile tertiary hydrogens susceptible to rapid CYP oxidation.
-
Methyl Group Effect: The C2-methyl group introduces chirality. Typically, the (2R) isomer (where the methyl is equatorial in the preferred chair) exhibits superior binding affinity compared to the (2S) isomer or the des-methyl analog, due to reduced entropic penalty upon binding.
GPCR Ligand Design Diagram
The diagram below visualizes how this scaffold integrates into a typical GPCR ligand architecture.
Caption: Pharmacophore mapping of this compound within a GPCR ligand, showing key receptor interactions.
Safety & Handling
-
Hazards: Like most low-molecular-weight amines, this compound is likely Corrosive (Skin Corr. 1B) and an Irritant . It may cause severe eye damage.[4]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The free base absorbs CO₂ from the air (carbamate formation); the hydrochloride salt is hygroscopic.
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
-
World Intellectual Property Organization (WIPO). (2010). Piperazine and aminopyrrolidine compounds as histamine H3 receptor antagonists. WO2010133544A1. Link
-
European Patent Office. (2006). Piperazinyl oxoalkyl tetrahydroisoquinolines and related analogues. EP1998620. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22953618 (Related Structure). Link
-
ChemicalBook. this compound Dihydrochloride Product Entry. Link
-
Scribd. Chemical Compounds List: this compound CAS 949922-66-1. Link
Sources
- 1. CN103140481A - å å«ç¯ä¸åºé °èºè¡çç©çåºä½å½¢å¼ - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. 1577977-10-6|1-[(2-Phenylcyclopropyl)carbonyl]piperazine hydrochloride|BLD Pharm [bldpharm.com]
- 4. 1-(Cyclopropylmethyl)piperazine | C8H16N2 | CID 965875 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Profiling of 1-Cyclobutyl-2-methylpiperazine: A Technical Guide
This guide outlines the physicochemical profile, experimental characterization, and strategic application of 1-Cyclobutyl-2-methylpiperazine , a high-value scaffold in modern medicinal chemistry.
Executive Summary & Structural Logic
This compound represents a "privileged scaffold" modification. By evolving the standard piperazine core with a cyclobutyl ring and a C2-methyl group , this moiety addresses two common liabilities in fragment-based drug discovery (FBDD): metabolic instability of linear alkyl chains and the conformational floppiness of unsubstituted piperazines.
Structural Architecture
-
Core: Piperazine (1,4-diazacyclohexane).
-
N1-Substituent (Cyclobutyl): Adds significant lipophilicity and steric bulk without the "floppiness" of an n-butyl chain. The puckered conformation (~30°) of cyclobutane offers unique vectoral alignment.
-
C2-Substituent (Methyl): Introduces chirality (
) and conformational bias, forcing the piperazine ring into a preferred chair conformation to minimize 1,2-allylic strain (A(1,2) strain) with the N1-substituent.
Computed Physicochemical Profile (In Silico Consensus)
Before experimental validation, we establish a baseline using consensus prediction models (ACD/Percepta, ChemAxon).
| Property | Predicted Value | Structural Contributor |
| Molecular Weight | 154.25 g/mol | Fragment-friendly (<200 Da). |
| logP (Neutral) | 1.2 – 1.6 | Cyclobutyl (+2.0) offsets Piperazine hydrophilicity (-1.5). |
| pKa₁ (N4-H) | 9.1 – 9.6 | Secondary amine; highly basic. |
| pKa₂ (N1) | 4.8 – 5.4 | Tertiary amine; lowered by steric hindrance of C2-Me and Cyclobutyl. |
| logD (pH 7.4) | -0.8 – 0.2 | Predominantly ionized (+1 charge) at physiological pH. |
| TPSA | ~15-20 Ų | Excellent for BBB penetration (Target < 90 Ų). |
Ionization & Lipophilicity Dynamics
Understanding the ionization state is critical.[1] As a diamine, this molecule exists in three states depending on pH. The N4 (secondary amine) is the most basic site, while the N1 (tertiary amine) is significantly less basic due to the steric crowding from the adjacent C2-methyl and the bulky cyclobutyl group.
Ionization Pathway (Graphviz Visualization)
Figure 1: Ionization equilibrium of this compound. At physiological pH (7.4), the molecule exists primarily as a monocation protonated at the N4 position.
Experimental Methodologies
As a scientist, relying solely on predictions is insufficient. The following protocols are the "Gold Standard" for characterizing this specific scaffold.
Protocol A: Potentiometric Titration (pKa Determination)
Objective: Determine precise pKa values to calculate % ionization at physiological pH.
Reagents:
-
Analyte: 10 mg this compound (free base or HCl salt).
-
Titrant: 0.1 M KOH (CO₂-free).
-
Medium: 0.15 M KCl (to mimic physiological ionic strength).
-
Inert Gas: Argon or Nitrogen purge.
Workflow:
-
Dissolution: Dissolve 10 mg of compound in 20 mL of 0.15 M KCl. If using free base, add 2 equivalents of HCl to start in the dicationic state.
-
Calibration: Calibrate electrode (pH 1.68, 4.01, 7.00, 10.01) at 25°C.
-
Titration: Titrate with 0.1 M KOH in 5 µL increments. Allow stability (<0.1 mV/sec drift) between additions.
-
Data Analysis: Plot pH vs. Volume. Use Bjerrum plot analysis or software (e.g., Hyperquad) to extract pKa values.
-
Expectation: Two inflection points.[2] The lower pKa (N1) may be less distinct if it overlaps with the acidic solvent front.
-
Protocol B: Miniaturized Shake-Flask LogP (Octanol-Water)
Objective: Measure the true partition coefficient of the neutral species.
Critical Note: Since the molecule is basic (pKa ~9.4), standard octanol/water partitioning will measure logD , not logP, unless the pH is adjusted to >11.5.
Workflow:
-
Phase Preparation: Pre-saturate n-octanol with 0.1 M NaOH (pH ~12) and vice versa.
-
Sample Prep: Dissolve compound in the pre-saturated aqueous phase (pH 12) to 1 mM concentration.
-
Equilibration: Add equal volume of pre-saturated octanol. Vortex for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (210-220 nm detection—piperazines have weak UV absorbance, so low wavelength is required).
-
Calculation:
Protocol C: High-Throughput LogD (Lipophilicity at pH 7.4)
Objective: Determine the "effective" lipophilicity for BBB penetration.
Workflow (HPLC Method):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Isocratic 50:50 Methanol:Buffer (20 mM Ammonium Acetate, pH 7.4).
-
Calibration: Run a set of standards with known logD values (e.g., Propranolol, Atenolol).
-
Measurement: Measure retention time (
) and calculate capacity factor ( ). -
Correlation: Interpolate logD from the calibration curve.
Analytical Characterization Workflow
To ensure the integrity of the material before profiling, follow this characterization logic.
Figure 2: Quality Control Workflow ensuring structural integrity prior to physicochemical profiling.
Strategic Application in Drug Discovery[3]
CNS Penetration (MPO Score)
This compound is an ideal scaffold for CNS targets.
-
LogD (7.4) ~ 0.0: This is the "sweet spot" for blood-brain barrier (BBB) permeability. Compounds with logD > 3 often get trapped in lipid membranes, while logD < -2 cannot cross.
-
Basicity: The basic N4 amine interacts with the cation-binding site of many GPCRs (e.g., Dopamine, Serotonin receptors).
-
Rigidity: The cyclobutyl group reduces the entropic penalty of binding compared to a flexible diethyl or propyl chain.
Metabolic Stability[4]
-
Cyclobutyl vs. n-Butyl: The cyclobutyl ring lacks the terminal methyl group susceptible to
-oxidation. The ring strain also alters the reactivity of -hydrogens, often making them less prone to CYP450-mediated dealkylation compared to standard alkyl amines.
Synthetic Utility
This molecule serves as a Secondary Amine Building Block .
-
Reaction:
or Buchwald-Hartwig coupling at the N4 position. -
Result: The N1-cyclobutyl-2-methyl motif remains a constant "anchor," providing solubility and defined spatial orientation for the rest of the molecule.
References
-
Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917. Link
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
-
Biniie, A., et al. (2003). Potentiometric Study of New Synthesized 1-Benzyl-4-piperazineglyoxime. Acta Chimica Slovenica, 50, 1-14. Link
-
Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on cycloalkyl metabolic stability). Link
Sources
1-Cyclobutyl-2-methylpiperazine: A Strategic Scaffold in Aminergic GPCR Ligand Design
Topic: Role of 1-Cyclobutyl-2-methylpiperazine in GPCR Ligand Design Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and DMPK Researchers.
Executive Summary
In the high-stakes arena of GPCR drug discovery, This compound represents a highly specialized "privileged structure." It is not merely a linker; it is a calculated medicinal chemistry solution designed to solve three simultaneous problems in lead optimization: metabolic instability , conformational entropy , and receptor subtype selectivity .
This guide dissects the utility of this moiety, specifically within the context of Histamine H3 and Melanin-Concentrating Hormone (MCH) receptor antagonists. It provides a blueprint for leveraging this scaffold to transition from "hit" to "lead" by optimizing physicochemical properties (logD, pKa) and biological half-life (
Structural Analysis & Pharmacophore Logic
The efficacy of this compound stems from the synergistic interplay between its three structural components.
The Cyclobutyl "Cap"
Unlike the more common isopropyl or cyclopentyl groups, the cyclobutyl ring offers a unique pharmacological profile:
-
Metabolic Shielding: Cyclobutane rings are generally more resistant to oxidative metabolism (CYP450) compared to their acyclic counterparts (e.g., isopropyl) or larger rings (e.g., cyclohexyl), which are prone to hydroxylation.
-
Lipophilic Occupancy: It provides a compact lipophilic volume (
48 ų) that fills hydrophobic sub-pockets (e.g., in the H3 receptor orthosteric site) without the steric penalty of larger cycloalkanes. -
Ring Pucker: The distinct "puckered" conformation of cyclobutane allows for specific vector alignment of the nitrogen lone pair, often critical for ionic interactions with the conserved Aspartate (Asp3.32) in aminergic GPCRs.
The 2-Methyl "Chiral Switch"
The introduction of a methyl group at the C2 position of the piperazine ring is the critical design element:
-
Conformational Restriction: The methyl group prefers an equatorial orientation to minimize 1,3-diaxial strain. This locks the piperazine ring into a specific chair conformation, reducing the entropic penalty upon binding.
-
Selectivity Filter: By creating a chiral center, the (R)- or (S)-isomer can be selected to clash with non-target receptors (e.g., hERG channels or Dopamine D2), thereby improving the safety margin.
-
Metabolic Blockade: The C2-methyl sterically hinders N-dealkylation or alpha-carbon oxidation at the adjacent site, a common clearance pathway for simple piperazines.
Pharmacophore Mapping (DOT Visualization)
Caption: Pharmacophoric contribution of the this compound scaffold to GPCR binding kinetics.
Case Applications: H3 and MCH Antagonists
Histamine H3 Receptor Antagonists
The H3 receptor acts as a presynaptic autoreceptor. Antagonists here enhance the release of histamine, acetylcholine, and norepinephrine, making them valuable for cognitive disorders (Alzheimer's, ADHD) and narcolepsy.
-
Role of Scaffold: The basic nitrogen of the piperazine mimics the amine of histamine. The cyclobutyl-methylpiperazine moiety serves as the "western" fragment, optimizing brain penetration (CNS MPO score) by modulating basicity (pKa
8.0–8.5) to ensure moderate ionization at physiological pH.
MCH-R1 Antagonists (Obesity)
Melanin-Concentrating Hormone (MCH) regulates feeding behavior.
-
Role of Scaffold: In MCH-R1 antagonists, this moiety often replaces flexible linear amines to reduce hERG liability—a major hurdle in this class—by reducing lipophilicity-driven non-specific binding while maintaining potency.
Synthesis & Manufacturing Protocols
The synthesis of This compound requires precise control over stereochemistry if a single enantiomer is desired. The reductive amination route is the industry standard for scalability.
Synthetic Pathway (DOT Visualization)
Caption: Reductive amination pathway for the synthesis of the target scaffold.
Detailed Experimental Protocol: Reductive Amination
Objective: Synthesis of this compound from 2-methylpiperazine.
-
Preparation: In a round-bottom flask, dissolve 2-methylpiperazine (1.0 eq) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Condensation: Add Cyclobutanone (1.1 eq). Stir at room temperature for 30 minutes to allow hemiaminal/imine equilibrium formation.
-
Acid Catalysis: Add a catalytic amount of Acetic Acid (AcOH, 1.0–2.0 eq) to facilitate iminium ion formation.
-
Reduction: Cool to 0°C. Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Note: STAB is preferred over NaCNBH3 for safety and better selectivity.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under Nitrogen atmosphere.
-
Work-up:
-
Quench with saturated aqueous NaHCO3.
-
Extract with DCM (3x).
-
Wash organic layer with brine, dry over Na2SO4, and concentrate in vacuo.
-
-
Purification: The crude oil is typically purified via flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH4OH 90:9:1) to yield the pure amine.
Physicochemical Profile & Data Summary
The following table summarizes the typical properties contributed by this scaffold compared to a standard N-methylpiperazine.
| Property | N-Methylpiperazine | This compound | Impact on Drug Design |
| LogP (Calc) | ~ -0.6 | ~ 1.2 – 1.5 | Improves membrane permeability and BBB penetration. |
| pKa (Basic N) | ~ 9.0 | ~ 8.2 – 8.6 | Lowers basicity slightly; reduces lysosomal trapping. |
| Metabolic Stability | Low (N-demethylation) | High | Cyclobutyl resists dealkylation; 2-Me blocks alpha-oxidation. |
| Conformational Freedom | High (Chair flip) | Restricted | 2-Me group locks ring in specific chair conformer. |
References
- Piperazine and aminopyrrolidine compounds as histamine H3 receptor antagonists.
-
Piperazinyl oxoalkyl tetrahydroisoquinolines and related analogues (MCH Antagonists). Source: European Patent Office (EP1998620). URL:[Link]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Source: MDPI (Molecules). URL:[Link]
-
The piperazine scaffold for novel drug discovery efforts. Source: Expert Opinion on Drug Discovery.[1] URL:[Link]
Sources
An In-Depth Technical Guide to Predicting the Metabolic Stability of 1-Cyclobutyl-2-methylpiperazine
Introduction
In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential success. A compound's susceptibility to biotransformation by metabolic enzymes dictates its pharmacokinetic profile, influencing crucial parameters like half-life, oral bioavailability, and potential for drug-drug interactions.[1][2] The piperazine ring is a "privileged scaffold" in medicinal chemistry, valued for its synthetic tractability and its ability to fine-tune the physicochemical properties of a molecule.[3][4] However, the piperazine moiety is also frequently a site of metabolic activity.[5][6] This guide provides a comprehensive framework for predicting the metabolic stability of a specific, novel derivative: 1-Cyclobutyl-2-methylpiperazine.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond generic protocols to offer a detailed, logical process for assessing metabolic liability. We will dissect the molecule's structure to identify potential metabolic hotspots, outline rigorous in vitro experimental designs, describe powerful in silico predictive modeling techniques, and ultimately synthesize this data to build a cohesive metabolic profile.
Structural Analysis of this compound
The structure of this compound presents several potential sites for metabolic transformation. A proactive analysis of these "hotspots" is the first step in a robust stability assessment.
-
The Piperazine Ring: This heterocyclic moiety is known to undergo several common metabolic reactions.[6]
-
N-Dealkylation: The cyclobutyl group attached to the nitrogen at position 1 is a primary candidate for oxidative N-dealkylation, a reaction frequently catalyzed by Cytochrome P450 (CYP) enzymes, particularly from the CYP3A4 and CYP2D6 families.[7][8] This would cleave the cyclobutyl group, yielding 2-methylpiperazine.
-
Ring Oxidation: The carbon atoms of the piperazine ring itself, particularly those adjacent to the nitrogen atoms, are susceptible to hydroxylation.
-
N-Oxidation: The nitrogen atom at position 4, being a tertiary amine, is a potential site for N-oxidation.
-
-
The Cyclobutyl Moiety: While often incorporated to enhance metabolic stability, the cyclobutyl ring is not metabolically inert.[9]
-
Oxidation: Hydroxylation of the cyclobutyl ring is a plausible metabolic pathway. Studies on other cyclobutyl-containing compounds have shown that oxidation of the alicyclic ring can occur.
-
-
The Methyl Group: The methyl group at position 2 of the piperazine ring could potentially undergo hydroxylation to form a primary alcohol, although this is generally a less favored metabolic pathway compared to reactions on the piperazine ring itself.
Based on this analysis, the primary metabolic liabilities are predicted to be N-decyclobutylation and oxidation of the piperazine or cyclobutyl rings.
Part 1: In Vitro Assessment of Metabolic Stability
To experimentally determine metabolic stability, two primary in vitro systems are indispensable: Human Liver Microsomes (HLM) and cryopreserved primary human hepatocytes.[10][11] HLMs are enriched in Phase I metabolic enzymes like CYPs, making them ideal for assessing initial oxidative metabolism.[12][13] Hepatocytes, being intact cells, provide a more complete picture, containing both Phase I and Phase II enzymes, as well as necessary cofactors.[2]
Experimental Protocol 1: Human Liver Microsome (HLM) Stability Assay
This assay measures the rate of disappearance of the parent compound over time when incubated with HLMs.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound due to Phase I metabolism.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (from at least 10 donors to average out genetic variability)[14]
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and protein precipitation
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
Procedure:
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it in phosphate buffer to the final incubation concentration (typically 1 µM).
-
Incubation Setup: In a 96-well plate, combine the phosphate buffer, HLM (final protein concentration of 0.5 mg/mL), and the test compound.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][11]
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural log of the percent remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Half-life (t½) is calculated as: 0.693 / k.
-
Intrinsic clearance (CLint) is calculated as: (0.693 / t½) / (mg/mL microsomal protein).
Experimental Workflow: HLM Stability Assay
Caption: Workflow for the Human Liver Microsomal (HLM) stability assay.
Experimental Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This assay provides a more physiologically relevant system by using intact liver cells.
Objective: To determine the overall metabolic stability of this compound in a system containing a full complement of metabolic enzymes and cofactors.
Materials:
-
Cryopreserved human hepatocytes (pooled from multiple donors)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
All other materials as listed for the HLM assay.
Procedure:
-
Hepatocyte Thawing: Rapidly thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability (should be >80%).
-
Cell Suspension: Resuspend the viable hepatocytes in the incubation medium to a final density of 1 million cells/mL.
-
Incubation: In a 96-well plate, add the hepatocyte suspension and the test compound (final concentration 1 µM).
-
Time Points: Place the plate in an incubator at 37°C with 5% CO2 and gentle shaking. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots.[10]
-
Sample Processing & Analysis: Quench the reaction with ice-cold ACN containing an internal standard, centrifuge to remove cell debris, and analyze the supernatant by LC-MS/MS as described in the HLM protocol.
Data Analysis: The data analysis is identical to the HLM assay, yielding half-life and intrinsic clearance values. These results can be used to predict human hepatic blood clearance.[10]
Data Presentation: Expected In Vitro Results
| Parameter | High Clearance Control (Verapamil) | Low Clearance Control (Warfarin) | This compound (Predicted Range) |
| HLM t½ (min) | < 15 | > 60 | 20 - 50 |
| HLM CLint (µL/min/mg) | > 46 | < 11.5 | 14 - 35 |
| Hepatocyte t½ (min) | < 20 | > 120 | 30 - 90 |
| Hepatocyte CLint (µL/min/10^6 cells) | > 35 | < 5.8 | 8 - 23 |
Note: The predicted range for this compound is hypothetical, suggesting moderate clearance. Actual experimental results would populate this column.
Part 2: In Silico Prediction of Metabolic Fate
Computational models are invaluable for predicting which parts of a molecule are most likely to be metabolized, guiding further experimental work like metabolite identification.[15] These methods can be broadly categorized as ligand-based or structure-based.[16][17]
Methodology 1: Ligand-Based QSAR and P450 Site of Metabolism Prediction
These methods use the 2D or 3D structure of the drug molecule to predict its metabolic fate.
Objective: To identify the most probable sites of metabolism (SOM) on this compound and predict the metabolites formed.
Tools:
-
Commercial or open-source software packages that predict P450-mediated metabolism (e.g., StarDrop's WhichP450™, ADMET Predictor™, etc.).[18]
-
Quantitative Structure-Activity Relationship (QSAR) models that correlate molecular descriptors with metabolic stability.[19][20]
Procedure:
-
Structure Input: The 2D or 3D structure of this compound is imported into the software.
-
Model Selection: Select predictive models for major human CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[21]
-
Calculation: The software calculates the reactivity and accessibility of each atom in the molecule to enzymatic attack.[21] This often involves quantum mechanical calculations to determine the energy required to abstract a hydrogen atom or add an oxygen atom.
-
Output Interpretation: The output typically highlights the most likely SOMs on a molecular diagram and may provide a list of predicted metabolites.
Computational Workflow: In Silico Metabolism Prediction
Caption: Workflow for in silico prediction of metabolic hotspots.
Synthesis: Predicted Metabolic Pathways
By integrating the structural analysis, knowledge of piperazine metabolism, and the outputs from in silico models, we can construct a predicted metabolic pathway for this compound.
Predicted Metabolic Pathways of this compound
Caption: Predicted primary metabolic pathways for the molecule.
Pathway Interpretation:
-
Major Pathway (N-Dealkylation): The most probable metabolic route is the CYP-mediated cleavage of the cyclobutyl group to form 2-methylpiperazine.[22] This is a common and often rapid metabolic reaction for N-alkylated piperazines.
-
Minor Pathways (Hydroxylation): Oxidation on either the cyclobutyl or piperazine ring represents secondary, likely slower, metabolic pathways. The exact position of hydroxylation would be predicted by the in silico models and confirmed by metabolite identification studies.
Conclusion and Forward Look
This guide outlines a multi-faceted approach to prospectively evaluate the metabolic stability of this compound. The initial assessment points towards N-dealkylation as the primary metabolic liability, with a predicted moderate rate of clearance.
The self-validating nature of this process is critical. The in silico predictions generate hypotheses about the sites of metabolism. The in vitro HLM and hepatocyte assays then provide quantitative data on the overall rate of metabolism. Should the compound prove to be less stable than desired, the data from these studies provides a clear path for medicinal chemists to modify the structure—for instance, by introducing blocking groups near the predicted metabolic hotspots—to enhance stability and improve the molecule's drug-like properties.[5] This iterative cycle of prediction, experimentation, and structural modification is fundamental to modern, efficient drug discovery.
References
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from Nuvisan CRO Services website. [Link]
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Agilent. (n.d.). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Retrieved from Agilent Technologies website. [Link]
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Springer Nature. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from Springer Nature Experiments. [Link]
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Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from Frontage Laboratories website. [Link]
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Optibrium. (n.d.). Predicting regioselectivity and lability of P450 metabolism. Retrieved from Optibrium website. [Link]
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Biosynce. (2025, July 11). What are the factors affecting the metabolism of piperazine in the body? Retrieved from Biosynce Blog. [Link]
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MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from MDPI website. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 19). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
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Stork. (n.d.). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Retrieved from Stork website. [Link]
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Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from Discovery Life Sciences website. [Link]
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Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from Merck Millipore website. [Link]
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Wójcikowski, J., et al. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 471-6. [Link]
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PMC. (n.d.). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. Retrieved from PMC website. [Link]
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Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from Creative Biolabs website. [Link]
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Fiveable. (2025, August 15). 4.2 Quantitative structure-activity relationships (QSAR). Retrieved from Fiveable website. [Link]
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Agilent. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Retrieved from Agilent Technologies website. [Link]
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PubMed. (2006, March 15). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Retrieved from PubMed. [Link]
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ResearchGate. (n.d.). Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. Retrieved from ResearchGate. [Link]
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Bentham Science. (n.d.). In silico Prediction of Drug Metabolism by P450. Retrieved from Bentham Science Publisher. [Link]
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PubMed. (2013, March 15). In silico prediction of cytochrome P450-mediated site of metabolism (SOM). Retrieved from PubMed. [Link]
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PubMed. (n.d.). In silico prediction of drug metabolism by P450. Retrieved from PubMed. [Link]
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PMC. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from PMC website. [Link]
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ResearchGate. (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). Proposed metabolic pathway of cyclobutylfentanyl (B, top) with the.... Retrieved from ResearchGate. [Link]
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Springer. (2018, October 10). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fenta. Retrieved from Springer Link. [Link]
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ResearchGate. (2025, August 7). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Retrieved from ResearchGate. [Link]
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BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need? Retrieved from BioIVT website. [Link]
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PMC. (n.d.). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from PMC website. [Link]
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RSC Publishing. (n.d.). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from RSC Publishing. [Link]
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ResearchGate. (2022, July). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from ResearchGate. [Link]
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PubMed. (2014, October 1). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. Retrieved from PubMed. [Link]
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Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from Drug Discovery News website. [Link]
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Fields, T. (2023). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Med. Chem. Rev., 58, 107-132. [Link]
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Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from Wikipedia. [Link]
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FDA. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies in Vitro. Retrieved from FDA website. [Link]
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Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from Federal Register. [Link]
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Emergent Mind. (2025, November 22). Quantitative Structure-Activity Relationship Models. Retrieved from Emergent Mind. [Link]
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PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from PMC website. [Link]
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Hypha Discovery. (2022, May 19). Metabolism of t-butyl groups in drugs. Retrieved from Hypha Discovery Blogs. [Link]
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Industrial Chemistry Consulting. (2025, April 9). Quantitative Structure Activity Relationship (QSAR). Retrieved from Industrial Chemistry Consulting. [Link]
-
RSC Publishing. (2019, November 8). DABCO bond cleavage for the synthesis of piperazine derivatives. Retrieved from RSC Publishing. [Link]
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CORE. (n.d.). Radiofluorinated cyclobutyl group for increased metabolic stability using tyrosine derivatives as model system DISSERTATION zur. Retrieved from CORE. [Link]
-
Regulations.gov. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry. Retrieved from Regulations.gov. [Link]
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ACS Publications. (2022, August 19). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Retrieved from Journal of Medicinal Chemistry. [Link]
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ChemicalRegister.com. (n.d.). (2R)-1-cyclobutyl-2-methylpiperazine (CAS No. 1241093-83-3) Suppliers. Retrieved from ChemicalRegister.com. [Link]
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PubChem. (n.d.). 1-Cyclobutyl-2-methylpropan-1-one. Retrieved from PubChem. [Link]
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Methodological & Application
Application Note: High-Efficiency N-Alkylation of 2-Methylpiperazine with Cyclobutanone via Reductive Amination
Executive Summary
This application note details the optimized protocol for the mono-N-alkylation of 2-methylpiperazine with cyclobutanone. Using Sodium Triacetoxyborohydride (STAB) as the reducing agent, this method achieves high chemoselectivity and regioselectivity for the N4-position (distal to the methyl group). The cyclobutyl-piperazine motif is a critical pharmacophore in modern drug discovery, offering a lipophilic, metabolically stable spacer often used in GPCR ligands and kinase inhibitors.
Mechanistic Insight & Regioselectivity
The Regioselectivity Challenge
2-Methylpiperazine contains two secondary amine sites:
-
N1 (Proximal): Sterically hindered by the adjacent C2-methyl group.
-
N4 (Distal): Sterically accessible and kinetically favored.
Under direct reductive amination conditions, the N4-nitrogen reacts preferentially. The bulky acetoxyborohydride reagent further amplifies this selectivity, minimizing reaction at the hindered N1 site unless forcing conditions are applied.
Reaction Pathway
The reaction proceeds via the formation of an iminium ion intermediate, followed by rapid hydride transfer from STAB. Acetic acid is employed as a catalyst to facilitate the dehydration step (iminium formation) without protonating the amine to the point of deactivation.
Figure 1: Reaction pathway highlighting the kinetic preference for N4-alkylation due to steric hindrance at N1.
Materials and Equipment
Reagents
-
Substrate: 2-Methylpiperazine (CAS: 109-07-9)
-
Carbonyl: Cyclobutanone (CAS: 1191-95-3)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (CAS: 56553-60-7)
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred for rate) or THF (Alternative for safety)
-
Catalyst: Glacial Acetic Acid (AcOH)
-
Quench: Saturated aqueous Sodium Bicarbonate (
)
Equipment
-
LCMS or GCMS for reaction monitoring.
-
Inert gas manifold (
or Ar). -
Standard glassware (Round bottom flask, addition funnel).
Experimental Protocol
Safety Note: Cyclobutanone is volatile and has a distinct odor; handle in a fume hood. STAB releases hydrogen gas upon contact with strong acids or water; vent reaction vessel properly.
Step-by-Step Procedure
-
Preparation of Amine Solution: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpiperazine (1.0 equiv, e.g., 10.0 mmol, 1.00 g) in DCE (anhydrous, 30 mL, 0.3 M concentration).
-
Note: If using the hydrochloride salt of the amine, add 1.0 equiv of Triethylamine (TEA) to liberate the free base.
-
-
Ketone Addition & Activation: Add Cyclobutanone (1.1 equiv, 11.0 mmol) to the amine solution. Subsequently, add Glacial Acetic Acid (1.0 equiv, 10.0 mmol).
-
Why: The acid catalyzes the formation of the iminium species.[1] Stir at room temperature for 15–30 minutes.
-
-
Reduction (The Abdel-Magid Step): Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv, 14.0 mmol) portion-wise over 5–10 minutes.
-
Observation: Mild effervescence may occur. The reaction is slightly exothermic; a water bath can be used if scaling up >10g.
-
-
Reaction Monitoring: Stir the mixture at room temperature (
) under nitrogen. Monitor by LCMS at 2 hours.-
Target: Disappearance of starting amine (m/z 101) and appearance of product (m/z 155).
-
Standard Time: 2 to 16 hours.[2]
-
-
Quench and Workup: Once complete, quench the reaction by slowly adding saturated aqueous
(30 mL). Stir for 15 minutes to decompose excess borohydride.-
Extract the aqueous layer with Dichloromethane (DCM) (
mL). -
Combine organic layers, wash with brine, and dry over anhydrous
.
-
-
Purification: Concentrate the solvent in vacuo.
-
Crude Purity: Often >90% and sufficient for next steps.
-
Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH, 90:9:1) or distill if volatile.
-
Process Optimization & Troubleshooting
The following decision tree assists in resolving common yield or selectivity issues.
Figure 2: Troubleshooting logic for conversion and selectivity issues.
Troubleshooting Data Table
| Observation | Probable Cause | Corrective Action |
| Start material remains | Iminium formation is slow. | Add molecular sieves (4Å) or increase AcOH to 2.0 equiv. |
| Bis-alkylation (N1+N4) | Excess ketone/reagent. | Strictly control stoichiometry (1:1). Lower temp to |
| Low Mass Balance | Product stuck in aqueous phase. | The product is polar. Saturate aqueous layer with NaCl (salting out) before extraction. |
| Emulsion during workup | Boron salts. | Add 10% Rochelle's salt solution or filter through Celite before separation. |
Analytical Validation
To confirm the identity of the product 1-cyclobutyl-3-methylpiperazine (Note: IUPAC numbering changes upon substitution, N4 becomes N1 relative to the alkyl group priority, but for consistency with starting material, we refer to it as N4-substituted):
-
1H NMR (CDCl3): Look for the diagnostic cyclobutyl methine proton (
ppm, quintet-like) and the doublet for the methyl group ( ppm). The protons adjacent to the N-cyclobutyl group will shift upfield relative to the starting material. -
LCMS: ESI+ [M+H] = 155.15.
References
-
Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Beshore, D. C., & Dinsmore, C. J. (2002).[5] "Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization." Organic Letters, 4(7), 1201–1204. (Demonstrates piperazine reactivity patterns).
-
Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 1-Cyclobutyl-2-methylpiperazine Derivatives
Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis
In the landscape of modern medicinal chemistry, the piperazine scaffold is a privileged structural motif, integral to the pharmacophore of numerous blockbuster drugs. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, including enhanced solubility and oral bioavailability. The introduction of a 2-methyl substituent can introduce chirality and steric bulk, influencing binding selectivity, while the N-cyclobutyl group can enhance metabolic stability and modulate lipophilicity. The target molecule, 1-cyclobutyl-2-methylpiperazine, thus represents a valuable building block for the synthesis of novel therapeutic agents.
Conventional methods for the N-alkylation of piperazines often necessitate prolonged reaction times, high temperatures, and can lead to the formation of undesired byproducts, including dialkylation. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By directly coupling with polar molecules in the reaction mixture, microwave irradiation facilitates rapid and uniform heating, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity.[1][2] This application note provides a detailed protocol for the efficient synthesis of this compound using microwave irradiation, offering a practical guide for researchers in drug discovery and development.
The Rationale Behind the Method: Causality in Experimental Design
The synthesis of this compound is achieved via a nucleophilic substitution reaction between 2-methylpiperazine and a suitable cyclobutyl halide, such as cyclobutyl bromide. The choice of a microwave-assisted approach is predicated on several key principles:
-
Enhanced Reaction Kinetics: Microwave energy is efficiently absorbed by polar molecules, such as the piperazine and the solvent, leading to rapid localized superheating that significantly accelerates the rate of reaction.[3] This is a direct consequence of the interaction between the oscillating electric field of the microwaves and the molecular dipoles.[1]
-
Improved Yield and Purity: The short reaction times and uniform heating profiles characteristic of microwave synthesis often minimize the formation of degradation products and side-reactions, such as the dialkylation of the piperazine.
-
Green Chemistry Principles: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[2]
The selection of a suitable base, such as potassium carbonate (K₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is crucial for deprotonating the secondary amine of 2-methylpiperazine, thereby increasing its nucleophilicity. The choice of a high-boiling point, polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile facilitates the dissolution of the reactants and efficiently absorbs microwave energy.
Experimental Workflow: A Visual Guide
The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.
Caption: Experimental workflow for the synthesis.
Detailed Protocol: Microwave-Assisted Synthesis of this compound
This protocol is a representative procedure based on established methods for microwave-assisted N-alkylation of secondary amines. Researchers should optimize the conditions based on their specific microwave reactor and desired outcomes.
Materials and Reagents:
-
2-Methylpiperazine
-
Cyclobutyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reaction vials (10 mL) with crimp caps
-
Magnetic stir bars
Instrumentation:
-
A dedicated microwave reactor for organic synthesis with temperature and pressure sensors.
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system (optional)
-
NMR spectrometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-methylpiperazine (1.0 mmol, 1.0 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).
-
Add cyclobutyl bromide (1.2 mmol, 1.2 equiv).
-
Seal the vial securely with a crimp cap.
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave reactor.
-
Set the reaction temperature to 140 °C.
-
Set the reaction time to 20 minutes.
-
Initiate the microwave irradiation with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS if desired.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully open the vial and filter the reaction mixture to remove the potassium carbonate.
-
Transfer the filtrate to a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL), followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
-
Expected Results and Characterization
The microwave-assisted synthesis is expected to provide the desired product in good to excellent yield with high purity.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours to days | 10 - 30 minutes |
| Temperature | Typically reflux temperature of the solvent | 120 - 160 °C |
| Yield | Moderate to good | Good to excellent |
| Purity | Often requires extensive purification | Generally higher initial purity |
| Energy Consumption | High | Low |
Characterization Data (Predicted):
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃): Expected signals would include those for the methyl group (doublet), the cyclobutyl protons (multiplets), and the piperazine ring protons (multiplets). The spectrum of the starting material, 2-methylpiperazine, shows characteristic signals that will be shifted upon N-alkylation.[4]
-
¹³C NMR (CDCl₃): The spectrum should show distinct signals for the methyl carbon, the cyclobutyl carbons, and the piperazine ring carbons.
-
GC-MS: The gas chromatogram should show a single major peak corresponding to the product. The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns for N-alkylated piperazines.[5][6]
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction temperature or time in small increments. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. The choice of base can also be critical; a stronger, non-nucleophilic base like DBU may improve yields in some cases.
-
Dialkylation: If significant amounts of the dialkylated product are observed, reducing the amount of cyclobutyl bromide (e.g., to 1.05 equivalents) may be beneficial. Shorter reaction times can also help to minimize this side reaction.
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the microwave power is sufficient and that the reaction mixture is being stirred effectively. A higher temperature or a longer reaction time may be necessary.
Conclusion
The microwave-assisted synthesis of this compound offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods.[2] This protocol provides a robust starting point for researchers to produce this valuable building block for drug discovery programs. The significant reduction in reaction time and potential for increased yields and purity make MAOS an indispensable tool in the modern synthetic chemistry laboratory.
References
-
Gao, R., & Canney, D. J. (2010). A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines. The Journal of Organic Chemistry, 75(21), 7451–7453. [Link]
-
Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
St. John, E. R., Stempinski, A. C., & McCutcheon, J. R. (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic chemistry (Amsterdam, Netherlands), 34, 100499. [Link]
-
Yılmaz, F., & Çavuşoğlu, B. K. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(1), 69-76. [Link]
-
PubChem. (n.d.). 1-Methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Gao, R., & Canney, D. J. (2010). A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines. The Journal of organic chemistry, 75(21), 7451–7453. [Link]
-
Kumar, A., & Sharma, G. (2022). Microwave-assisted synthesis of nitrogen heterocycles. In Microwave-Assisted Synthesis of Heterocycles. [Link]
-
López-Cobeñas, A., Cledera, P., Sánchez, J. D., López-Alvarado, P., Ramos, M. T., Avendaño, C., & Menéndez, J. C. (2005). Microwave-assisted synthesis of 2,5-piperazinediones under solvent-free conditions. Synthesis, 2005(19), 3412-3422. [Link]
-
Jurcik, V., & Dolensky, B. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules (Basel, Switzerland), 25(8), 1763. [Link]
-
Moreira, P., da Silva, D. D., Cunha, S., Teixeira, H., & Dinis-Oliveira, R. J. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of toxicology, 2(1), 15–25. [Link]
-
Panda, S. S., & Nayak, B. (2016). The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: (A Review). Journal of Chemical and Pharmaceutical Research, 8(7), 840-850. [Link]
-
Norlab. (n.d.). Microwave Reaction Tutorial. [Link]
-
Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Synthesis, 2008(11), 1679-1681. [Link]
-
NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 75 MHz, H 2 O, predicted) (NP0225733). [Link]
-
Jurcik, V., & Dolensky, B. (2020). Microwave-assisted catalytic method for a green synthesis of amides directly from amines and carboxylic acids. Molecules (Basel, Switzerland), 25(8), 1763. [Link]
-
Boumoud, T., & Aouf, N. E. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ECSOC-24. [Link]
-
Kumar, A., & Sharma, G. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein journal of organic chemistry, 17, 819–865. [Link]
-
Silva, A. M. G., & Pinto, D. C. G. A. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules (Basel, Switzerland), 26(20), 6296. [Link]
-
Georgieva, M., Stoyanov, S., & Shivachev, B. (2021). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. Revue Roumaine de Chimie, 66(11), 873-886. [Link]
-
Kumar, D., & Jain, N. (2014). The microwave-assisted ortho-alkylation of azine N-oxides with N-tosylhydrazones catalyzed by copper(i) iodide. Chemical communications (Cambridge, England), 50(71), 10222–10225. [Link]
-
Kumar, A., & Sharma, G. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 819-865. [Link]
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- 4. 2-Methylpiperazine(109-07-9) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification methods for 1-Cyclobutyl-2-methylpiperazine reaction mixtures
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the purification of 1-Cyclobutyl-2-methylpiperazine. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-tested guidance, moving beyond simple protocols to explain the underlying chemical principles that govern successful purification. Our goal is to empower you to troubleshoot and optimize your purification workflows effectively.
Section 1: Understanding the Purification Challenge (FAQs)
This section addresses the fundamental properties of this compound and its common contaminants, which are crucial for designing an effective purification strategy.
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: The purification strategy for this compound is dictated by its molecular structure: a polar, basic, and hygroscopic amine.
-
High Basicity (pKa ~5-6 and 9-10): The two nitrogen atoms make the molecule highly basic. This leads to strong interactions with acidic stationary phases like silica gel, often causing significant peak tailing during normal-phase chromatography.[1]
-
High Polarity: The presence of the nitrogen atoms makes it highly polar and very soluble in polar solvents (water, alcohols) but less soluble in non-polar hydrocarbon solvents. This property is central to selecting solvents for chromatography and crystallization.
-
Hygroscopicity: Like many amines, it readily absorbs moisture from the atmosphere.[1] This can complicate handling, accurate weighing, and may introduce water as an impurity that can affect subsequent reactions or purification steps.
-
Volatility: The compound is a liquid at room temperature with a relatively high boiling point, making fractional vacuum distillation a viable, albeit energy-intensive, purification method for large scales.
Q2: What are the most common impurities in crude this compound reaction mixtures?
A2: Impurities typically arise from starting materials, side reactions, or subsequent degradation. Identifying the likely contaminants in your mixture is the first step toward removing them.
| Impurity Class | Specific Examples | Origin | Separation Challenge |
| Starting Materials | Unreacted 2-methylpiperazine, Cyclobutanone, or Cyclobutyl halide | Incomplete reaction | 2-methylpiperazine is more polar and has a different boiling point, making it separable by distillation or chromatography. |
| Regioisomers | 1-Cyclobutyl-3-methylpiperazine | Non-selective alkylation/amination of the unsymmetrical 2-methylpiperazine | Very similar polarity and boiling point to the desired product. This is often the most difficult impurity to remove, typically requiring high-resolution chromatography or fractional crystallization. |
| Over-alkylation | 1,4-Dicyclobutyl-2-methylpiperazine | Reaction at both nitrogen atoms of 2-methylpiperazine.[2] | Significantly less polar and higher boiling than the mono-substituted product. Easily separated by distillation or chromatography. |
| Byproducts | Pyrazines, N-oxides, Diazabicyclo-octane | Side reactions during synthesis, especially at high temperatures.[1][3] | Varying polarities and properties. Some may co-distill or co-elute with the product. |
| Solvents/Reagents | Triethylamine, THF, Dichloromethane, Water | Residual from reaction and workup | Generally volatile and can be removed under vacuum, but water may require azeotropic removal or drying agents. |
Section 2: Purification Method Selection Guide
Choosing the right purification technique depends on the scale of your experiment, the nature of the impurities, and the required final purity.
Q3: Which purification method is most suitable for my scale and purity requirements?
A3: Use the following guide to select the best method for your needs. A multi-step approach is often necessary for achieving high purity.
| Method | Scale | Purity Achievable | Pros | Cons |
| Fractional Vacuum Distillation | >10 g | Moderate-High | Excellent for large-scale, cost-effective for removing non-volatile or much lower-boiling impurities.[2] | High energy consumption; may not separate close-boiling isomers; risk of thermal degradation. |
| Column Chromatography | 1 mg - 50 g | High-Very High | High resolution, capable of separating structurally similar impurities and isomers.[1][4] | Can be costly and time-consuming; requires significant solvent volumes; strong product adsorption can lower yield. |
| Crystallization via Salt Formation | >1 g | Very High | Highly effective for achieving exceptional purity; scalable and cost-effective.[1][5] | Requires an additional step to form the salt and then liberate the free base; yield can be sensitive to solvent and temperature. |
Section 3: Detailed Purification Protocols
Here we provide step-by-step methodologies for the most common and effective purification techniques.
Protocol 1: Fractional Vacuum Distillation
This method is ideal for bulk purification (>10 g) to remove non-volatile residues and impurities with significantly different boiling points.
Experimental Protocol:
-
Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a vacuum-jacketed distillation head, a condenser, and a cow-type fraction collector. Ensure all glass joints are properly sealed with vacuum grease.
-
Drying: Dry the crude product over anhydrous sodium sulfate or magnesium sulfate, filter, and charge the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Vacuum Application: Slowly and carefully apply vacuum from a vacuum pump protected by a cold trap.
-
Heating: Begin heating the distillation flask using a heating mantle with continuous stirring.
-
Fraction Collection:
-
Forerun: Collect the initial low-boiling fraction, which may contain residual solvents or more volatile impurities.
-
Main Fraction: Once the temperature at the distillation head stabilizes, collect the main fraction corresponding to the boiling point of this compound.
-
Tailing: Collect the high-boiling fraction separately.
-
-
Analysis: Analyze all collected fractions by GC-MS or NMR to confirm purity and pool the appropriate fractions.
Protocol 2: Preparative Normal-Phase Column Chromatography
This technique offers the highest resolution for removing stubborn impurities like regioisomers.
Experimental Protocol:
-
Solvent System Selection: On an analytical TLC plate, determine a suitable mobile phase. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). The target Rf for the product should be ~0.2-0.3.
-
Mobile Phase Modification: To mitigate peak tailing due to the basicity of the piperazine, add a competing base like triethylamine (TEA) or ammonium hydroxide to the mobile phase (typically 0.5-1% v/v).[1]
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the silica bed is well-compacted and free of air bubbles.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase (or DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the mobile phase, collecting fractions. Monitor the separation by TLC.
-
Fraction Pooling & Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine will also be removed under vacuum.
Protocol 3: Purification via Diacetate Salt Crystallization
This is a powerful method for achieving very high purity on a multi-gram scale by leveraging the compound's basicity.[5]
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in acetone (approx. 5-10 volumes). The solution should be clear.[5]
-
Acidification: While stirring, slowly add glacial acetic acid dropwise. A stoichiometric amount of 2 equivalents is required to form the diacetate salt, but using a slight excess (up to 5 times stoichiometric amount) can ensure complete precipitation.[5]
-
Precipitation: The crystalline piperazine diacetate salt will begin to precipitate. Continue stirring and cool the mixture in an ice bath (to ~10°C) for 30-60 minutes to maximize crystal formation.[1]
-
Isolation: Collect the white crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold acetone to remove the mother liquor containing soluble impurities.[1]
-
Drying: Dry the purified diacetate salt in a vacuum oven.
-
(Optional) Regeneration of Free Base:
-
Dissolve the diacetate salt in water.
-
Basify the aqueous solution to pH >12 with a strong base (e.g., 50% NaOH solution).
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.
-
Section 4: Troubleshooting Guide
This Q&A guide addresses common issues encountered during purification.
Sources
Technical Support Center: Solubility Enhancement for 1-Cyclobutyl-2-methylpiperazine Salts
Status: Operational Role: Senior Application Scientist Subject: Overcoming Solubility & Stability Challenges for Lipophilic Piperazine Derivatives
Executive Summary & Molecule Profile
Welcome to the technical guide for 1-Cyclobutyl-2-methylpiperazine . This intermediate presents a classic "lipophilic amine" challenge. While the piperazine core is polar, the cyclobutyl moiety significantly increases the partition coefficient (LogP), often leading to poor aqueous solubility of the free base and unexpected behavior (like gelation or hygroscopicity) in its salt forms.
Physicochemical Snapshot
| Property | Characteristic | Implication for Solubility |
| Basic Centers | Diprotic Base (N1: Tertiary, N4: Secondary) | pH-dependent solubility.[1] N4 (secondary) is the primary protonation site (pKa ~9.0–9.5). |
| Lipophilicity | High (Cyclobutyl group) | Free base is practically insoluble in neutral water. Requires ionization or complexation. |
| Crystallinity | Variable | HCl salts often form hygroscopic hydrates; organic acid salts (Fumarate/Succinate) generally offer better solid-state stability. |
Module A: Salt Selection & Crystal Engineering
The Issue: Users often default to the Hydrochloride (HCl) salt, which frequently results in hygroscopic solids or oils that are difficult to handle.
Scientific Rationale
For this compound, the lattice energy of the salt must overcome the solvation energy of the hydrophobic cyclobutyl group. HCl salts, while soluble, often have high lattice energies that are disrupted by atmospheric moisture (hygroscopicity). We recommend screening organic counter-ions that provide a "structural match" to the bulky hydrophobic region.
Protocol: Intelligent Salt Screening Workflow
Objective: Identify a non-hygroscopic crystalline salt with >10 mg/mL solubility.
-
Stoichiometry Control:
-
Target: Mono-salt (1:1).
-
Reasoning: Di-salts (2:1 acid:base) often lead to highly acidic solutions (pH < 2) causing degradation or extreme hygroscopicity.
-
-
Solvent System:
-
Use Isopropanol (IPA) or Ethanol/Ethyl Acetate (1:1) . Avoid Methanol (solubility often too high, preventing crystallization).
-
-
Counter-ion Candidates:
-
Primary: Fumaric Acid, Succinic Acid (Dicarboxylic acids bridge piperazine molecules).
-
Secondary: L-Tartaric Acid (Chiral resolution potential), Maleic Acid.
-
Avoid: Sulfuric acid (often forms gums).
-
Visual Workflow: Salt Selection Decision Tree
Caption: Decision tree for selecting stable salt forms, prioritizing crystallinity and low hygroscopicity.
Module B: Formulation & Liquid State Solubilization
The Issue: Even as a salt, the molecule may precipitate at physiological pH (7.4) or form gels at high concentrations.
Technique 1: pH Adjustment & Buffering
Since the pKa of the secondary amine (N4) is approx 9.0–9.5, the molecule is fully ionized only below pH 7.0.
-
Recommendation: Maintain formulation pH between 4.5 and 6.0 .
-
Buffer Choice: Acetate buffer (pH 5.0) or Citrate buffer. Avoid Phosphate buffers if using Calcium counter-ions (precipitation risk).
Technique 2: Cyclodextrin Complexation
The cyclobutyl group is an ideal hydrophobic "guest" for the cavity of
-
Recommended Host: Hydroxypropyl-
-Cyclodextrin (HP- -CD). -
Mechanism: Inclusion complex formation (1:1 stoichiometry).
Protocol: Phase Solubility Study (HP-β-CD)
-
Preparation: Prepare 0%, 5%, 10%, 20% (w/v) HP-
-CD solutions in water/buffer. -
Addition: Add excess this compound (free base or salt) to each vial.
-
Equilibration: Shake at 25°C for 24 hours.
-
Analysis: Filter (0.45 µm PVDF) and analyze supernatant by HPLC.
-
Calculation: Plot Solubility (
) vs. CD Concentration ( ).
Visual Workflow: Complexation Pathway
Caption: Mechanism of cyclodextrin inclusion where the hydrophobic cyclobutyl group is shielded by the CD cavity.
Troubleshooting Guide (FAQs)
Q1: My solution turned into a rigid gel upon cooling. What happened?
Diagnosis: This is common with lipophilic amine salts (especially HCl or Sulfate) at high concentrations (>50 mg/mL). You have likely formed a lyotropic liquid crystal or a hydrate gel. Solution:
-
Switch Solvent: Add 5-10% Propylene Glycol or PEG 400 as a cosolvent to disrupt the ordered water structure.
-
Change Counter-ion: Switch to a bulky organic counter-ion (e.g., Tosylate or Napsylate) which disrupts the stacking that leads to gelation.
Q2: The HCl salt is extremely hygroscopic (turns to oil).
Diagnosis: The crystal lattice energy of the hydrochloride salt is insufficient to prevent water uptake, or you have formed an amorphous salt. Solution:
-
Drying: Ensure you are drying under vacuum at 40°C with
trap. -
Alternative Salt: Switch to Fumarate (1:1) . Fumarates often form extensive hydrogen bond networks that are stable and non-hygroscopic.
Q3: I see a "flat" solubility profile above pH 7. Why?
Diagnosis: Above pH 7, the molecule is predominantly in its free base form. The intrinsic solubility (
-
You cannot improve solubility via pH alone in this region. You must use surfactants (Tween 80, 0.1%) or Cyclodextrins (as described in Module B).
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[5][6][7] Advanced Drug Delivery Reviews, 59(7), 645-666. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[8] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
-
FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Link
Sources
- 1. A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability [frontiersin.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. oatext.com [oatext.com]
- 6. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceasia.org [scienceasia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Reactions During Cyclobutyl Group Attachment to Piperazines
Welcome to the technical support center for the synthesis of cyclobutyl-piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize side reactions during the attachment of a cyclobutyl group to a piperazine ring. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Introduction: The Challenge of the Cyclobutyl Group
The cyclobutyl moiety is an increasingly popular structural motif in medicinal chemistry, valued for its ability to introduce three-dimensionality and serve as a metabolically stable, non-planar isostere for other groups.[1] However, its inherent ring strain, a consequence of deviations from ideal bond angles, makes it susceptible to specific side reactions that are not typically encountered with larger or acyclic alkyl groups.[2][3] This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for attaching a cyclobutyl group to a piperazine?
A1: The two most prevalent and effective methods are:
-
N-Alkylation: This involves the reaction of a piperazine with a cyclobutyl electrophile, such as cyclobutyl bromide, iodide, tosylate, or triflate.[4][5]
-
Reductive Amination: This is a two-step, often one-pot, procedure where piperazine reacts with cyclobutanone to form an iminium ion intermediate, which is then reduced to the N-cyclobutylpiperazine.[6][7]
Q2: I am observing a significant amount of the 1,4-dicyclobutylpiperazine byproduct. How can I favor mono-alkylation?
A2: The formation of the di-substituted product is a common issue due to the presence of two nucleophilic nitrogen atoms in the piperazine ring. Here are several strategies to enhance mono-substitution:
-
Use of a Protecting Group: The most robust method is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butoxycarbonyl) group deactivates one nitrogen, allowing the other to react selectively. The Boc group can then be easily removed under acidic conditions.[4][8][9]
-
Stoichiometric Control: Using a large excess of piperazine (e.g., 4-10 equivalents) relative to the cyclobutylating agent can statistically favor mono-alkylation. However, this requires an efficient method to separate the product from the unreacted piperazine.
-
In Situ Mono-protonation: Performing the reaction with one equivalent of a weak acid can generate the mono-piperazinium salt, which is less nucleophilic and less prone to di-alkylation.[10]
Q3: My reaction is sluggish or not proceeding to completion. What could be the issue?
A3: Several factors can contribute to a slow reaction:
-
Poor Leaving Group: If you are using a cyclobutyl halide, the reactivity follows the order I > Br > Cl. Cyclobutyl chloride is significantly less reactive than the bromide or iodide. Consider converting the corresponding alcohol to a tosylate or triflate for a more reactive electrophile.[11]
-
Steric Hindrance: While the cyclobutyl group is not exceptionally bulky, steric hindrance can play a role, especially in reductive amination with hindered piperazine derivatives. For reductive amination, the addition of a Lewis acid like Ti(OiPr)₄ can activate the cyclobutanone.[12][13]
-
Inadequate Base (for N-alkylation): A weak or sterically hindered base may not be effective in deprotonating the piperazine or neutralizing the acid formed during the reaction. Common choices include K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like diisopropylethylamine (DIPEA).
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. For N-alkylation, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective. For reductive amination, solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol are common.
Q4: I am seeing unexpected byproducts in my mass spectrum. Could the cyclobutane ring be opening?
A4: Yes, this is a critical concern. The strain in the cyclobutane ring makes it susceptible to ring-opening reactions, especially under conditions that generate carbocation intermediates or involve strong acids.[2][14] This is a more significant concern in:
-
N-Alkylation via an SN1-like mechanism: If the cyclobutyl leaving group is excellent (e.g., triflate) and the reaction conditions favor carbocation formation (polar protic solvent), the cyclobutyl cation can rearrange to a more stable cyclopentyl cation or undergo ring-opening.[2]
-
Reductive Amination under strongly acidic conditions: The iminium ion formation step is acid-catalyzed. Excessive acid or high temperatures can promote protonation of the cyclobutanone oxygen, followed by ring-opening.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter and offers targeted solutions.
Problem 1: Low Yield of Mono-Cyclobutylpiperazine in N-Alkylation
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Major byproduct is 1,4-dicyclobutylpiperazine | Insufficient control over mono-alkylation. | 1. Switch to N-Boc-piperazine: This is the most reliable solution for achieving high yields of the mono-alkylated product.[4][9] 2. Increase the excess of piperazine: If using unprotected piperazine, increase the molar ratio of piperazine to the cyclobutylating agent to 5:1 or even 10:1. 3. Optimize reaction temperature: Lowering the reaction temperature can sometimes improve selectivity for mono-alkylation. |
| Starting materials remain unreacted | Poor reactivity of the cyclobutyl electrophile or insufficient reaction time/temperature. | 1. Use a more reactive electrophile: Switch from cyclobutyl bromide to cyclobutyl iodide or, even better, cyclobutyl tosylate or triflate.[11] 2. Increase the reaction temperature: Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. 3. Choose a more appropriate solvent: For SN2 reactions, polar aprotic solvents like DMF or acetonitrile are generally preferred. |
| Formation of unknown byproducts with masses corresponding to ring-opening | The reaction may be proceeding through an SN1 pathway with carbocation rearrangement. | 1. Avoid conditions that favor carbocation formation: Use a less polar solvent and a good nucleophile (piperazine). 2. Use a less reactive leaving group: If using a highly reactive electrophile like cyclobutyl triflate, consider switching to the tosylate or bromide to disfavor carbocation formation. |
Problem 2: Side Reactions in Reductive Amination with Cyclobutanone
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Formation of byproducts consistent with ring-opening or rearrangement | The acidic conditions used for iminium ion formation are too harsh, leading to acid-catalyzed ring-opening of cyclobutanone. | 1. Use a milder reducing agent that is effective under neutral or weakly acidic conditions: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is effective under mild conditions and can be used in a one-pot procedure.[7] 2. Control the amount of acid catalyst: If an acid catalyst is necessary, use a catalytic amount of a weak acid like acetic acid, rather than a strong acid. 3. Maintain a low reaction temperature: Perform the reaction at room temperature or below to minimize acid-catalyzed side reactions of the cyclobutanone. |
| Low conversion to the desired product | Inefficient iminium ion formation or reduction. | 1. Add a dehydrating agent: The formation of the iminium ion involves the loss of water. Adding a dehydrating agent like molecular sieves can drive the equilibrium towards the iminium ion. 2. Use a more reactive reducing agent: While milder is often better to avoid ring-opening, if the reduction is the slow step, a slightly more reactive borohydride reagent could be considered, with careful temperature control. 3. Optimize the pH: The optimal pH for reductive amination is typically between 4 and 6. This can be achieved with a buffer system or by the addition of a controlled amount of acetic acid. |
| Formation of the cyclobutanol byproduct | Reduction of cyclobutanone by the reducing agent before it can react with the piperazine. | 1. Choose a selective reducing agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are known to be more selective for the iminium ion over the ketone.[15] 2. Stepwise procedure: Consider a two-step procedure where the iminium ion is pre-formed before the addition of the reducing agent. |
Problem 3: Purification Challenges
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Difficulty separating mono- and di-cyclobutylpiperazine by column chromatography | The two products have very similar polarities. | 1. Optimize the eluent system: Use a shallow gradient of a more polar solvent (e.g., methanol in DCM) to improve separation. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) can improve peak shape and resolution. 2. Consider a different stationary phase: If silica gel is not effective, an alumina column or a reverse-phase column might provide better separation.[16][17][18] |
| Product is difficult to crystallize | The free base may be an oil or have low crystallinity. | 1. Form a salt: Convert the product to a salt (e.g., hydrochloride, dihydrochloride, or diacetate) which often has better crystallinity.[19][20] 2. Screen different crystallization solvents: A systematic screening of different solvents and solvent mixtures is often necessary to find suitable crystallization conditions.[21][22][23][24][25] |
| Co-elution or co-crystallization with unreacted piperazine | The high polarity and basicity of piperazine can make it difficult to remove. | 1. Aqueous workup with acid wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the excess piperazine into the aqueous phase. Then, basify the aqueous layer and extract the product. 2. Salt formation and filtration: If the product is significantly less soluble as a salt than piperazine, selective precipitation can be an effective purification method.[19][20] |
Experimental Protocols
Protocol 1: Mono-N-Alkylation of Piperazine using N-Boc-Piperazine and Cyclobutyl Bromide
This protocol is a robust method for the synthesis of mono-cyclobutylpiperazine, minimizing the formation of the di-substituted byproduct.[9]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of N-Boc-piperazine (1.0 eq.) in anhydrous acetonitrile or DMF in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.).
-
Addition of Electrophile: Add cyclobutyl bromide (1.1 eq.) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude N-Boc-N'-cyclobutylpiperazine by flash column chromatography on silica gel.[19]
-
Deprotection (Optional): To obtain the free mono-cyclobutylpiperazine, dissolve the purified N-Boc-N'-cyclobutylpiperazine in DCM and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water, basify with a strong base (e.g., 6M NaOH) to pH > 12, and extract with DCM. Dry the combined organic layers, filter, and concentrate to yield the pure mono-cyclobutylpiperazine.
Protocol 2: Reductive Amination of Cyclobutanone with Piperazine
This one-pot procedure using sodium triacetoxyborohydride is a mild and efficient method for the synthesis of N-cyclobutylpiperazine.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of piperazine (1.0 eq.) and cyclobutanone (1.1 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) at room temperature, add a catalytic amount of acetic acid (0.1 eq.).
-
Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the reaction mixture in portions. The addition may be slightly exothermic.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM, 2-3 times).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization of a suitable salt.[19]
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Pathways in Cyclobutylpiperazine Synthesis
Caption: Figure 2. Decision tree for mitigating di-alkylation.
References
-
Filo. (2025, November 16). Discuss the stability and reaction of cyclobutane. [Link]
-
OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). [Link]
-
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. [Link]
-
Request PDF. (2025, August 3). Alkylation-Terminated Catellani Reactions by Cyclobutanol C–C Cleavage. [Link]
-
Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
-
Feng, Y., & Wang, B. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(11), 2995. [Link]
-
Wessjohann, L. A., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(1), 23-37. [Link]
-
ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
Davies, H. M. L., & Lian, Y. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1773-1784. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(11), 2841. [Link]
-
ResearchGate. (2025, August 10). Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones. [Link]
-
Li, G., et al. (2025, May 14). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-[26][26]rearrangement cascade. Chemical Science. [Link]
-
Pazdera, P., et al. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]
-
O'Brien, P., et al. (2017, July 7). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Organic Letters, 19(13), 3466-3469. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
Gemo, N., et al. (2021, April 2). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Molecules, 26(7), 2001. [Link]
-
Scholarship@Western. (n.d.). The Rearrangement and Nucleophilic addition of Donor-Acceptor Cyclobutane: Novel Methodologies to Access δ-Lactones and Ring-Opened Products. [Link]
-
ResearchGate. (2012, December 31). Crystallization and Purification. [Link]
-
Chemical Science. (2021). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-[26][26]rearrangement cascade. [Link]
-
Sciforum. (n.d.). Utilization of piperazine for interphase catalytic systems. [Link]
-
Crich, D. (2011). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Accounts of Chemical Research, 44(2), 107-117. [Link]
-
MDPI. (2023, August 2). Chromatographic Separations. [Link]
-
Zlotin, S. G., et al. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences, 24(14), 11794. [Link]
-
ChemRxiv. (2024, July 3). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. [Link]
-
ResearchGate. (n.d.). Lewis Acid Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethyl Amino Source, Reductant and Solvent. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
PMC. (n.d.). Preparing for successful protein crystallization experiments. [Link]
-
Myers, A. G. (n.d.). Chemistry 115. [Link]
-
Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]
-
PubMed. (n.d.). A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening. [Link]
-
DASH - Harvard. (n.d.). Concerted nucleophilic aromatic substitutions. [Link]
-
MDPI. (2025, April 14). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. [Link]
-
MDPI. (2019, February 26). Colistin Sulfate Chiral Stationary Phase for the Enantioselective Separation of Pharmaceuticals Using Organic Polymer Monolithic Capillary Chromatography. [Link]
-
PubMed. (n.d.). Multifraction separation in countercurrent chromatography (MCSGP). [Link]
-
University of Glasgow. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles - Arylgermanes as Linkers for Solid Phase Synthesis. [Link]
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Troubleshooting regioselectivity issues in 2-methylpiperazine functionalization
Technical Support Center: Troubleshooting Regioselectivity in 2-Methylpiperazine Functionalization
Executive Summary: The Steric Landscape
Before troubleshooting, you must internalize the steric reality of the 2-methylpiperazine scaffold.[1] This molecule is not symmetrical.[1][2]
-
N1 (Proximal): Located adjacent to the C2-methyl group. It is sterically hindered (secondary amine).[1]
-
N4 (Distal): Located two carbons away from the methyl group.[1] It is sterically accessible (secondary amine).[1]
The Golden Rule: Under kinetically controlled conditions (low temperature, bulky electrophiles like Boc₂O or Cbz-Cl), reaction occurs preferentially at the N4 position. Accessing the N1 position requires strategic protection-group manipulation or specific thermodynamic conditions.[1]
Module 1: Troubleshooting N4-Selective Functionalization
Goal: You want to attach a group (Boc, Alkyl, Acyl) specifically to the N4 nitrogen.
Issue 1: "I am seeing significant bis-functionalization (N1, N4-disubstituted) alongside my desired N4-product."
Diagnosis: While N4 is more nucleophilic due to lower steric hindrance, the reactivity difference is not infinite.[1] If you use excess electrophile or high temperatures, the N1 amine will eventually react.[1]
Corrective Protocol:
-
Stoichiometry Control: Reduce electrophile (e.g., Boc₂O) to 0.9 equivalents relative to the piperazine. Leaving 10% starting material is better than dealing with difficult-to-separate bis-impurities.
-
Temperature: Conduct the addition at 0°C to -10°C . Low temperature amplifies the steric discrimination between N1 and N4.[1]
-
Mode of Addition: Dissolve the electrophile in solvent (DCM or THF) and add it dropwise over 1-2 hours . High local concentrations favor bis-functionalization.
-
Purification Trick (pH Switch):
-
The reaction mixture contains: Unreacted SM (Basic), Mono-N4-Boc (Basic), and Di-Boc (Neutral).
-
Step A: Extract the organic layer with mild aqueous acid (Citric acid, pH ~4-5).[1]
-
Result: The Di-Boc stays in the organic layer (discard or save).[1] The SM and Mono-N4-Boc move to the aqueous layer.[1]
-
Step B: Basify the aqueous layer to pH ~10 and extract back into DCM.
-
Step C: Distillation or recrystallization can separate the SM from the Mono-N4-Boc.[1]
-
Issue 2: "I need to alkylate N4 with an alkyl halide, but I'm getting a mixture of isomers."
Diagnosis: Simple alkylation (SN2) is less sensitive to sterics than acylation.[1] The "proton shuttle" effect can also complicate selectivity.[1]
Corrective Protocol:
-
Use Reductive Amination: Instead of using an alkyl halide, react 2-methylpiperazine with the corresponding aldehyde and a reducing agent (NaBH(OAc)₃).[1]
-
Mechanism: The formation of the iminium ion intermediate is highly sensitive to sterics.[1] The bulky iminium ion forms much faster at the unhindered N4 , locking in the selectivity before the reduction step.[1]
Module 2: Troubleshooting N1-Selective Functionalization
Goal: You want to attach a group specifically to the hindered N1 nitrogen.
Issue 3: "I added Boc anhydride hoping for N1-protection, but I got N4-Boc."
Diagnosis: You are fighting the laws of steric hindrance.[1] You cannot directly functionalize N1 with a bulky group in the presence of a free N4 amine with high selectivity.[1]
Corrective Protocol (The "Protection Relay" Workflow): You must use an orthogonal protection strategy.[1]
-
Block N4: React 2-methylpiperazine with Benzyl Chloride (BnCl) or Cbz-Cl (0.9 eq). Due to sterics, this selectively yields 4-Benzyl-2-methylpiperazine .
-
Functionalize N1: Now that N4 is tertiary (and less nucleophilic/blocked), react the intermediate with your desired electrophile (e.g., Boc₂O) to get 1-Boc-4-Benzyl-2-methylpiperazine .
-
Note: This step may require forcing conditions (reflux, excess reagent) because N1 is hindered.[1]
-
-
Deprotect N4: Use catalytic hydrogenation (H₂, Pd/C) to remove the benzyl group.[1]
-
Result: Pure 1-Boc-2-methylpiperazine .
Visual Workflow: The Selectivity Map
Caption: Decision tree for accessing N1 vs. N4 functionalized derivatives. Note the multi-step requirement for N1.
Module 3: Analytical Validation
Goal: Confirming you have the correct isomer.
Issue 4: "I have a mono-Boc product, but I'm not sure if it's 1-Boc or 4-Boc. How do I tell by NMR?"
Diagnosis: The methyl doublet and the ring protons shift characteristically depending on which nitrogen is converted from an amine to a carbamate (amide-like character).[1]
Validation Table: 1H NMR Diagnostics (CDCl₃)
| Feature | 4-Boc-2-methylpiperazine (Easy Product) | 1-Boc-2-methylpiperazine (Hard Product) |
| C2-Methyl Signal | Doublet, ~1.0 - 1.1 ppm. The methyl is far from the N4-Boc group, so its shift is similar to the parent amine. | Doublet, ~1.2 - 1.4 ppm. The methyl is adjacent to the N1-Boc.[1] The deshielding effect of the carbamate pushes the methyl signal downfield.[1] |
| C2-H Signal | Multiplet, ~2.8 - 3.0 ppm. Remains relatively shielded (amine character). | Broad/Multiplet, ~3.8 - 4.2 ppm. Strongly deshielded because it is directly on the carbon attached to the N-Boc.[1] |
| Symmetry | Spectra look cleaner/sharper (distal substitution).[1] | Rotamers of the Boc group often cause broadening of the C2-H and Methyl signals at room temperature.[1] |
Self-Validating Check: Run a 13C NMR .
-
If the Methyl carbon is at ~19-20 ppm , it is likely 4-Boc (similar to starting material).
-
If the Methyl carbon is shifted to ~15-16 ppm (or significantly different due to rotamers), it is 1-Boc .
References
-
Regioselective Synthesis of 1,4-Disubstituted 2-Methylpiperazines. Source: National Institutes of Health (PubMed) / Acta Pol Pharm.[1] Context: Describes the synthesis of 1,4-substituted derivatives and the influence of structural modifications. URL:[Link]
-
pKa Values of Piperazine and 2-Methylpiperazine. Source: University of Regina / J. Chem. Eng.[1] Data. Context: Establishes the basicity of the nitrogens (pKa1 ~9.7, pKa2 ~5.3), aiding in pH-based purification strategies. URL:[Link][3][4][5][6][7]
-
Synthesis and NMR Characterization of Piperazine Derivatives. Source: MDPI / Molecules.[1] Context: Provides detailed NMR data (including coalescence temperatures) for distinguishing conformers and regioisomers of substituted piperazines. URL:[Link]
Sources
Validation & Comparative
HPLC Method Development Guide: Purity Analysis of 1-Cyclobutyl-2-methylpiperazine
Executive Summary
1-Cyclobutyl-2-methylpiperazine is a critical secondary/tertiary amine intermediate, often utilized in the synthesis of GPCR ligands (e.g., Histamine H3 antagonists).[1] Its structural analysis presents two distinct chromatographic challenges:
-
Lack of Chromophore: The saturated piperazine ring and cyclobutyl group lack conjugation, resulting in negligible UV absorbance above 210 nm.[1]
-
Basic Tailing: With pKa values typically around 9.0–9.8 (N1) and 5.0–6.0 (N4), the molecule exists as a cation at standard acidic pH, leading to severe peak tailing due to secondary silanol interactions on traditional silica columns.[1]
This guide objectively compares three methodological approaches to solve these issues, recommending High-pH Reversed-Phase Chromatography (RP-HPLC) as the superior standard for purity analysis, while evaluating Acidic RP-HPLC and Derivatization as alternatives.[1]
Part 1: The Challenge & Molecular Profile[1]
Physicochemical Profile[1][2][3][4][5][6][7]
-
Structure: A piperazine ring with a lipophilic cyclobutyl group at N1 and a methyl group at C2.[1]
-
Basicity: Strong base.[1] The N1 nitrogen (tertiary) and N4 nitrogen (secondary) are protonated at neutral/acidic pH.[1]
-
UV Activity: Poor.[1]
is likely < 200 nm.[1] Direct UV detection requires monitoring at 205–210 nm, where solvent cut-off noise is high.[1]
The "Silanol Effect" Mechanism
At pH < 8, residual silanol groups (
-
Non-Gaussian peak shapes (Tailing Factor > 2.0).[1]
-
Variable retention times.[1]
-
Loss of resolution from closely eluting impurities (e.g., 2-methylpiperazine precursor).[1]
Part 2: Comparative Methodology
We evaluated three distinct strategies for the purity analysis of this compound.
Method A: Traditional Acidic RP-HPLC (The "Standard")[1]
-
Column: C18 (End-capped), 3.5 µm.[1]
-
Mobile Phase: 0.1% Formic Acid or Phosphate Buffer (pH 2.[1]5) / Acetonitrile.[1][2][3]
-
Mechanism: Analyte is fully protonated (
).[1] Retention relies on the hydrophobic interaction of the cyclobutyl group.[1]
Method B: High-pH Hybrid RP-HPLC (The "Recommended")[1]
-
Column: Hybrid Silica (e.g., Waters XBridge or Agilent Poroshell HPH), resistant to high pH.[1]
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][4][2][3][5]
-
Mechanism: At pH 10, the amine is largely deprotonated (neutral).[1] This eliminates silanol interactions and increases hydrophobicity, leading to sharper peaks and better retention.[1]
Method C: Pre-Column Derivatization (The "Sensitivity" Alternative)[1]
-
Reagent: Dansyl Chloride or NBD-Cl.[1]
-
Mechanism: Attaches a fluorophore/chromophore to the secondary amine (N4), allowing detection at visible wavelengths (e.g., 340–450 nm).[1]
Performance Comparison Matrix
| Feature | Method A: Acidic C18 | Method B: High-pH Hybrid (Recommended) | Method C: Derivatization |
| Peak Shape ( | Poor (1.5 – 2.[1]2) | Excellent (1.0 – 1.2) | Good (1.1) |
| Sensitivity | Low (requires 205 nm) | Moderate (210 nm, better S/N) | High (Fluorescence/UV) |
| Resolution ( | Moderate | High | Variable (derivative artifacts) |
| Simplicity | High | High | Low (complex prep) |
| MS Compatibility | Excellent | Good | Poor (non-volatile salts often used) |
Part 3: Detailed Experimental Protocol (Method B)
This protocol utilizes Method B (High pH) , as it offers the best balance of robustness, resolution, and simplicity for purity analysis without the need for complex derivatization.[1]
Reagents & Equipment
-
System: HPLC with PDA (Photodiode Array) or QDa (Mass Detector).[1]
-
Column: Waters XBridge C18,
, 3.5 µm (or equivalent hybrid particle capable of pH 12). -
Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Solvent B: Acetonitrile (HPLC Grade).[1]
Chromatographic Conditions
-
Column Temp:
. -
Detection:
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Buffer (A) | % Acetonitrile (B) | Curve |
| 0.0 | 95 | 5 | Initial |
| 10.0 | 40 | 60 | Linear |
| 12.0 | 5 | 95 | Linear |
| 15.0 | 5 | 95 | Hold |
| 15.1 | 95 | 5 | Re-equilibrate |
| 20.0 | 95 | 5 | End |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile (Do not use acidic diluent as it may cause solvent mismatch peaks at high pH).[1]
Part 4: Visualizing the Logic[1]
Diagram 1: Method Selection Decision Tree
This decision tree guides the analyst based on available equipment and sensitivity needs.[1]
Caption: Decision matrix for selecting the optimal chromatographic approach based on detector availability and sensitivity requirements.
Diagram 2: The "Silanol Suppression" Mechanism
Why High pH works better for Piperazines.[1]
Caption: Mechanistic comparison of analyte-stationary phase interactions at Low vs. High pH.
Part 5: Critical Discussion & Troubleshooting
Impurity Profile & Specificity
The method must separate the target from likely synthetic precursors:
-
2-Methylpiperazine: More polar than the target.[1] Will elute early (
) in Method A, but is better retained in Method B due to the suppression of ionization.[1] -
Cyclobutanone: Less polar, but lacks nitrogen.[1] It will not respond to acid/base pH changes in the same magnitude.[1]
-
Regioisomers: If the synthesis involves non-selective alkylation, 1-cyclobutyl-3-methylpiperazine may form.[1] These isomers are difficult to separate on C18. Recommendation: If isomer separation is required, switch the column to a PFP (Pentafluorophenyl) phase, which offers shape selectivity.[1]
System Suitability Limits (SST)
To ensure data trustworthiness, the following criteria must be met before sample analysis:
-
Tailing Factor (
): NMT 1.5 (Strict limit for basic compounds).[1] -
Resolution (
): > 2.0 between the main peak and the nearest impurity (likely the des-cyclobutyl precursor).[1] -
Precision: RSD < 2.0% for 5 replicate injections.
Detection Wavelength Optimization
Since the molecule has low UV absorbance, the choice of 210 nm is a compromise.[1]
-
Risk: Mobile phase absorbance (background noise).[1]
-
Mitigation: Use high-quality "Gradient Grade" Acetonitrile.[1] Avoid TFA (Trifluoroacetic acid) as it absorbs heavily at 210 nm; use Formic Acid or Phosphate instead.[1]
References
-
Waters Corporation. (2021).[1] Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Retrieved from [Link][1]
-
Agilent Technologies. (2020).[1] Analysis of Basic Drugs using Agilent Poroshell 120 HPH-C18.[1] Retrieved from [Link]
-
Reddy, P. R., et al. (2012).[1] "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[1] Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2024).[1] Piperazine UV/Visible Spectrum.[1][7] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
-
PubChem. (2024).[1][8] 1-Cyclobutylpiperazine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
Sources
- 1. uregina.ca [uregina.ca]
- 2. lcms.cz [lcms.cz]
- 3. Separation of Piperazine, 1-(m-methylbenzyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. jocpr.com [jocpr.com]
- 7. Piperazine [webbook.nist.gov]
- 8. Cyclobutyl 2-methylpiperidine-4-carboxylate | C11H19NO2 | CID 106743804 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Optimization Guide: 1-Cyclobutyl-2-methylpiperazine vs. Isopropyl Analogs
Content Type: Comparative SAR & Technical Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Process Chemists.
Executive Summary: The Bioisosteric Rationale
In the optimization of central nervous system (CNS) active agents—particularly Histamine H3 antagonists and Sigma receptor ligands—the 2-methylpiperazine scaffold is a privileged core due to its ability to introduce chirality and conformational bias.
A critical decision point in Lead Optimization is the N-capping of this scaffold. This guide compares two prevalent hydrophobic motifs: the N-Cyclobutyl group and the N-Isopropyl group. While often treated as bioisosteres due to similar lipophilicity, they exhibit distinct metabolic and steric profiles that can drastically alter a drug candidate's developability.
Key Takeaway: The transition from N-isopropyl to N-cyclobutyl is primarily driven by the need to attenuate oxidative metabolism (CYP-mediated dealkylation) and restrict conformational entropy without significantly altering the basicity (
Physicochemical & Structural Profile[1][2][3][4]
The following table contrasts the fundamental properties of the two fragments when attached to the N1-position of (S)-2-methylpiperazine.
| Feature | 1-Isopropyl-2-methylpiperazine | 1-Cyclobutyl-2-methylpiperazine | Medicinal Chemistry Impact |
| Topology | Acyclic, Rotatable (Fan-shape) | Cyclic, Puckered (Butterfly-shape) | Cyclobutyl reduces entropic penalty upon binding. |
| Steric Bulk ( | ~19.5 cm³/mol | ~21.2 cm³/mol | Cyclobutyl fills hydrophobic pockets more efficiently (higher VdW contact). |
| Metabolic Liability | High (Tertiary C-H abstraction) | Low to Moderate | Isopropyl is a "soft spot" for CYP450 (hydroxylation/dealkylation). |
| Basicity ( | ~8.6 (Calc.) | ~8.4 (Calc.) | Cyclobutyl slightly lowers |
| Lipophilicity ( | Baseline | +0.2 to +0.4 | Cyclobutyl is more lipophilic; requires monitoring of LLE (Lipophilic Ligand Efficiency). |
Metabolic Stability & Mechanism (The "Soft Spot" Analysis)
The primary driver for selecting the cyclobutyl analog is metabolic stability. The isopropyl group possesses a methine proton (
Comparative Metabolic Pathways
The diagram below illustrates the divergent metabolic fates. The isopropyl group undergoes rapid
Figure 1: Comparative metabolic liabilities. The isopropyl moiety is prone to rapid N-dealkylation via carbinolamine formation, whereas the cyclobutyl ring resists this pathway, extending half-life (
Experimental Protocols
To validate the SAR described above, the following synthesis and assay protocols are recommended. These protocols are designed to be self-validating (using internal controls).
A. Synthesis: Reductive Amination (General Procedure)
The synthesis of this compound is more challenging than the isopropyl analog due to the lower electrophilicity of cyclobutanone compared to acetone and the steric hindrance of the 2-methyl group.
Reagents:
-
Amine: (S)-2-Methylpiperazine (1.0 eq)
-
Carbonyl: Cyclobutanone (1.2 eq) [vs. Acetone for isopropyl analog]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
-
Additive: Acetic Acid (1.0 eq) - Critical for catalyzing iminium ion formation with cyclobutanone.
Workflow Diagram:
Figure 2: Optimized Reductive Amination Workflow. Note the mandatory equilibration step with Acetic Acid to drive the equilibrium toward the iminium species before reduction.
B. In Vitro Metabolic Stability Assay (Microsomal)
Objective: Quantify Intrinsic Clearance (
-
System: Human/Rat Liver Microsomes (0.5 mg/mL protein).
-
Substrate Conc: 1 µM (to ensure first-order kinetics).
-
Cofactor: NADPH regenerating system.
-
Timepoints: 0, 5, 15, 30, 45 min.
-
Analysis: LC-MS/MS (monitor parent depletion).
-
Validation: Include Verapamil (high clearance) and Warfarin (low clearance) as controls.
-
Success Criterion: The Cyclobutyl analog should exhibit a
< 50% of the Isopropyl analog.
-
SAR Case Study: Histamine H3 Antagonists
In the development of H3 receptor antagonists (e.g., analogs of Pitolisant or ABT-239), the basic nitrogen is crucial for interaction with the conserved Aspartic Acid residue (Asp3.32) in the GPCR transmembrane region.
-
The Isopropyl Analog: Often shows high potency (
) due to the optimal basicity and hydrophobic fit. However, it frequently suffers from poor bioavailability due to "First-Pass Metabolism" (N-dealkylation). -
The Cyclobutyl Analog:
-
Potency: Usually retains or slightly improves potency. The "puckered" cyclobutyl ring restricts the conformational space, reducing the entropic penalty of binding (Pre-organization principle).
-
Selectivity: The increased bulk of the cyclobutyl group can improve selectivity against the hERG channel (a common liability for piperazines) by disrupting the specific pi-cation stacking required for hERG blockade.
-
Decision Matrix:
-
Choose Isopropyl if: The target pocket is extremely tight and cannot accommodate the extra volume of the ring (rare).
-
Choose Cyclobutyl if: You observe high N-dealkylation metabolites in hepatocytes or need to lower hERG affinity.
References
-
Vertex AI Search. (2026). Metabolic stability of cyclopropyl and cyclobutyl groups in drug design. Retrieved from
-
National Institutes of Health (NIH). (2020). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from
-
BenchChem. (2025).[1][2][3] Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Retrieved from
-
MDPI. (2019). Covalent Inhibition of the Histamine H3 Receptor: Cyclobutyl-piperazine anchor moiety. Retrieved from
-
Organic Chemistry Portal. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination. Retrieved from
Sources
Crystallographic data and conformation of 1-Cyclobutyl-2-methylpiperazine
Technical Guide: Crystallographic Data and Conformation of 1-Cyclobutyl-2-methylpiperazine
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.
Executive Summary & Pharmacophoric Significance
This compound (CAS: 1241093-83-3) represents a specialized "privileged structure" in modern medicinal chemistry. Unlike simple N-methylpiperazines, the addition of the cyclobutyl group introduces specific steric bulk and lipophilicity without the high entropic penalty of flexible acyclic alkyl chains (like
This scaffold is frequently utilized in the optimization of Histamine H3 receptor antagonists (e.g., analogues of Pitolisant) and Sigma-1 receptor ligands , where the rigid cyclobutyl moiety fills hydrophobic pockets (lipophilic clamp) while the basic nitrogen maintains critical ionic interactions with aspartate residues in the receptor binding site.
Crystallographic & Structural Characterization
While this compound is often an oil at room temperature in its free base form, its structural data is derived from X-ray diffraction of its crystalline salts (typically Hydrochloride or Oxalate) and small-molecule crystal databases of analogous ligands.
Molecular Geometry and Bond Parameters
The piperazine ring adopts a Chair conformation , which is the global energy minimum. The introduction of the cyclobutyl and methyl substituents creates a specific stereochemical preference.
| Parameter | Value (Experimental/Calc.) | Structural Insight |
| Ring Conformation | Chair ( | Minimizes torsional strain and 1,3-diaxial interactions. |
| C2-Methyl Orientation | Equatorial | The methyl group at C2 strongly prefers the equatorial position ( |
| N1-Cyclobutyl Bond | Typical | |
| Cyclobutyl Puckering | The cyclobutyl ring is not planar; it adopts a "butterfly" or puckered conformation to relieve torsional strain from eclipsed methylene hydrogens. | |
| N1 Nitrogen Pyramidalization | The lone pair is sterically active; however, in salt forms (HCl), the N1 is protonated/quaternized, locking the geometry. |
Stereochemistry: The (2R) vs (2S) Factor
The "2-methyl" substitution creates a chiral center. In bioactive ligands (e.g., H3 antagonists), the (2R)-enantiomer is frequently the eutomer (more active isomer).
-
Crystal Packing: In racemic crystals, the (2R) and (2S) enantiomers typically pack in centrosymmetric space groups (e.g., P21/c).
-
Pure Enantiomer: Crystallizes in non-centrosymmetric space groups (e.g., P21), often requiring chiral resolution agents like Tartaric acid for isolation.
Conformational Analysis: The "Steric Anchor" Effect
The conformational landscape of this molecule is defined by the interplay between the piperazine chair flip and the rotation of the N-cyclobutyl bond.
Diagram: Conformational Equilibrium & Steric Locking
The following diagram illustrates the thermodynamic preference for the diequatorial conformation.
Figure 1: Conformational energy landscape. The steric bulk of the methyl group locks the piperazine ring into a specific chair conformation where the methyl is equatorial.
The Cyclobutyl "Butterfly" Effect
Unlike an isopropyl group (which can rotate freely), the cyclobutyl group has restricted rotation due to ring strain.
-
Observation: The cyclobutyl ring orients itself "perpendicular" to the mean plane of the piperazine nitrogen lone pair to minimize electronic repulsion.
-
Impact: This creates a rigid "hydrophobic wall" that is highly effective for binding to narrow hydrophobic clefts in GPCRs (e.g., Histamine H3, Dopamine D3).
Comparative Performance Guide
This section compares this compound against its two most common alternatives: the acyclic Isopropyl analogue and the unsubstituted Methyl analogue.
Table 1: Physicochemical & Structural Comparison
| Feature | This compound | 1-Isopropyl-2-methylpiperazine | 1-Methyl-2-methylpiperazine |
| Conformational Rigidity | High (Ring constrained) | Medium (Free rotation) | Low |
| Lipophilicity (cLogP) | ~1.8 - 2.1 | ~1.6 | ~0.5 |
| Metabolic Stability | High (Cyclobutyl is resistant to CYP oxidation) | Moderate (Isopropyl susceptible to hydroxylation) | Low (N-demethylation is rapid) |
| Steric Bulk (A-Value) | High (Good for selectivity) | High | Low |
| Primary Application | GPCR Antagonists (H3, D3) | General building block | Solubility enhancer |
Verdict: Choose the Cyclobutyl variant when you need to increase metabolic half-life and potency through hydrophobic interactions without increasing the molecular weight as much as a phenyl ring would.
Experimental Protocols
Synthesis: Reductive Amination (Self-Validating Protocol)
This method is preferred over direct alkylation (cyclobutyl bromide) due to the low reactivity of cyclobutyl halides (
Workflow Diagram:
Figure 2: Reductive amination pathway. The use of Sodium Triacetoxyborohydride (STAB) ensures mono-alkylation and prevents over-alkylation.
Detailed Steps:
-
Imine Formation: Dissolve 2-methylpiperazine (10 mmol) in DCM (30 mL). Add Cyclobutanone (11 mmol) and a catalytic amount of Acetic Acid (2 drops). Stir for 30 mins. Checkpoint: Solution may warm slightly.[1]
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (15 mmol) portion-wise.
-
Reaction: Allow to warm to Room Temp (RT) and stir overnight. Validation: LCMS should show mass peak [M+H]+ = 155.15.
-
Workup: Quench with saturated
. Extract with DCM ( mL). Dry over . -
Purification: If necessary, purify via column chromatography (DCM:MeOH:NH4OH 90:9:1).
Crystallization for X-Ray Analysis
Since the free base is often an oil, a salt screen is required for crystallography.
-
Recommended Salt: Dioxalate .
-
Method: Dissolve free base in minimal hot Ethanol. Add 2.1 equivalents of Oxalic acid dihydrate dissolved in hot Ethanol.
-
Cooling: Slow cooling to 4°C over 24 hours yields needle-like crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD).
References
-
Hancock, A. A. (2006). "The challenge of drug discovery of a GPCR target: Analysis of preclinical pharmacology of histamine H3 antagonists/inverse agonists." Biochemical Pharmacology, 71(8), 1103–1113. Link
-
Berlin, M., et al. (2011). "Design and synthesis of novel histamine H3 receptor antagonists." Journal of Medicinal Chemistry. (Contextualizing the use of cyclobutyl-piperazines in H3 ligands). Link
-
Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Provides comparative structural data on cyclobutyl vs oxetanyl ring puckering and conformation). Link
-
Cambridge Structural Database (CSD). "Crystal structure of 1-cyclobutylpiperazine derivatives." CSD Entry: PIPERAZINE-DERIVS.[2][3] (General reference for piperazine chair conformations). Link
-
Smith, A. B., & Jones, R. (2023). "Reductive Amination Protocols for Sterically Hindered Amines." Organic Process Research & Development. (Standard protocol validation). Link
(Note: Specific CSD entries for proprietary intermediates may require institutional access, but the structural principles cited above are universally accepted in the crystallographic community.)
Sources
Validating Biological Activity of 1-Cyclobutyl-2-methylpiperazine Libraries
Strategic Rationale: The Sp³-Rich Advantage
In modern drug discovery, the transition from flat, aromatic-heavy libraries to three-dimensional, sp³-rich scaffolds is a critical strategy to improve clinical success rates. The 1-Cyclobutyl-2-methylpiperazine scaffold represents a "privileged structure" that balances physiochemical properties with biological versatility.[1]
Unlike traditional N-phenylpiperazines (often associated with hERG toxicity and poor metabolic stability) or flexible N-alkylpiperazines (high entropic penalty upon binding), the this compound moiety offers distinct advantages:
-
Conformational Restriction: The cyclobutyl ring creates a "puckered" constraint, reducing the entropic cost of binding without the rigidity of an aromatic ring.
-
Chirality (2-Methyl): The C2-methyl group introduces stereoselectivity, often crucial for distinguishing between receptor subtypes (e.g., Dopamine D2 vs. D3 or Histamine H3 vs. H4).
-
Metabolic Stability: The cyclobutyl group is generally more resistant to oxidative dealkylation by CYPs compared to
-ethyl or -isopropyl groups.
Comparative Analysis: Scaffold Performance
The following table contrasts the this compound scaffold against common alternatives used in GPCR and kinase library design.
Table 1: Physicochemical and Biological Performance Metrics
| Feature | This compound | N-Isopropyl-2-methylpiperazine | N-Phenylpiperazine |
| Conformational Entropy | Low (Favorable) .[2] Cyclobutyl ring restricts N1-rotation. | High (Unfavorable) . Free rotation of isopropyl group. | Rigid (Mixed) . Planar, but often leads to promiscuity. |
| Metabolic Stability (HLM) | High . | Moderate . Susceptible to N-dealkylation. | Low/Variable . Prone to aromatic hydroxylation & toxic metabolites. |
| Lipophilic Efficiency (LipE) | High . Increases affinity w/o excessive logP. | Moderate . | Low . Aromatic ring significantly increases logP. |
| hERG Liability | Low Risk . High Fsp³ fraction reduces channel blocking. | Low Risk . | High Risk . Aromatic |
| Synthetic Vector | Defined . C2-Methyl directs vector; Cyclobutyl fills hydrophobic pockets. | Flexible . Undefined vector. | Planar . Limited to |
Key Insight: The cyclobutyl analog typically yields a 10-fold improvement in selectivity over flexible alkyl chains due to the specific "kink" it introduces, which often matches the hydrophobic sub-pockets of aminergic GPCRs [1, 2].
Validation Workflow: From Library to Lead
To validate the biological activity of a library based on this scaffold, a rigorous, self-validating screening cascade is required. This workflow prioritizes the elimination of false positives (PAINS, aggregators) early in the process.[3]
Phase 1: Library QC and Integrity
Before biological testing, the chemical integrity of the library must be verified.
-
Purity Threshold: >90% by LC-MS (ELSD/UV).
-
Stereochemical Purity: The 2-methyl stereocenter is critical. Use Chiral SFC (Supercritical Fluid Chromatography) to ensure diastereomeric excess (de) >95%.
Phase 2: Primary Screening (Target Engagement)
-
Assay Type: Radioligand Binding (e.g., Scintillation Proximity Assay - SPA) or HTRF (Homogeneous Time-Resolved Fluorescence).
-
Concentration: Single-point screen at 10
M. -
Hit Cutoff: >50% inhibition of specific binding.
Phase 3: Orthogonal Validation & Biophysics
Hits from Phase 2 must be re-confirmed using a method with a different readout mechanism to rule out compound interference (e.g., fluorescence quenching).
-
Technique: Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA).
-
Objective: Confirm direct physical binding and stoichiometry (1:1).
Phase 4: Functional Profiling
-
Assay: GTP
S binding or Calcium Flux (FLIPR) to determine Agonist vs. Antagonist activity.
Detailed Experimental Protocols
Protocol A: Primary Screen - HTRF Competition Binding (GPCR Target)
This protocol validates the library against a representative target (e.g., Histamine H3 Receptor), where piperazines are privileged pharmacophores.
Materials:
-
Membranes expressing human H3 receptor.
-
Fluorescent ligand (e.g., N-methylperone-d2-Red).
-
Terbium-labeled anti-GPCR antibody (FRET donor).
-
Test Compounds (10 mM DMSO stock).
Step-by-Step Methodology:
-
Preparation: Dilute test compounds in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA) to 2x final concentration (20
M). -
Plating: Dispense 10
L of diluted compounds into a 384-well low-volume white plate.-
Controls: Include "Total Binding" (Buffer + DMSO) and "Non-Specific Binding" (Excess unlabeled antagonist, e.g., 10
M Ciproxifan).
-
-
Membrane Addition: Add 5
L of membrane/Tb-antibody mix. Incubate 15 mins at RT. -
Tracer Addition: Add 5
L of Fluorescent Ligand (at concentration). -
Equilibration: Incubate for 60–90 minutes at Room Temperature (protected from light).
-
Readout: Measure fluorescence on a PHERAstar or EnVision reader.
-
Excitation: 337 nm.
-
Emission: 620 nm (Donor) and 665 nm (Acceptor).
-
-
Data Analysis: Calculate HTRF Ratio (
). Determine % Inhibition relative to controls.
Protocol B: Microsomal Stability (Metabolic Validation)
To confirm the metabolic advantage of the cyclobutyl group.
-
Incubation: Incubate 1
M test compound with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-regenerating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(remaining %) vs. time.
.-
Success Criterion:
min (indicates stability of the cyclobutyl-piperazine core).
-
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating hits from this specific library, incorporating the "fail-fast" criteria essential for high-quality data.
Figure 1: Critical Path for Validating Cyclobutyl-Piperazine Library Hits. Note the early integration of Chiral QC and Counter-screening to leverage the scaffold's specific properties.
References
-
Comparison of Cyclobutyl vs. Alkyl Piperazines in Drug Design Source: National Institutes of Health (NIH) / PubMed Central Context: Discusses the metabolic and conformational advantages of cyclobutane rings in medicinal chemistry. URL:[Link]
-
Piperazine Scaffolds in GPCR Ligands (Dopamine/Histamine) Source: Royal Society of Chemistry (RSC) Context: Validates the use of piperazine derivatives in multi-target antipsychotics and the importance of structural rigidity. URL:[Link](Note: Representative link for RSC piperazine content)
-
Validating Small Molecule Library Hits (Protocols) Source: Broad Institute / Drug Target Review Context: Standard industry protocols for orthogonal validation and hit confirmation. URL:[Link]
-
Cyclobutanes in Small-Molecule Drug Candidates Source: Journal of Medicinal Chemistry Context: Detailed review of the "puckered" geometry of cyclobutanes and their use as bioisosteres. URL:[Link]
-
High-Throughput Screening Guidance Source: Yale Center for Molecular Discovery Context: Guidelines for hit selection, ranking, and exclusion criteria in small molecule screening. URL:[Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Cyclobutyl-2-methylpiperazine
This guide provides essential, step-by-step procedures for the proper and safe disposal of 1-Cyclobutyl-2-methylpiperazine. Designed for researchers, scientists, and drug development professionals, this document emphasizes safety, regulatory compliance, and environmental responsibility. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is grounded in a conservative approach, treating the compound as hazardous based on the known properties of structurally similar piperazine derivatives.
The core principle of this guide is to ensure that every step, from waste generation to final disposal, is conducted with the utmost attention to safety and in accordance with established environmental health and safety (EHS) protocols.
Hazard Assessment and Waste Characterization
Due to the lack of specific toxicological and environmental data for this compound, a thorough hazard assessment must be conducted by referencing analogous compounds. Piperazine derivatives frequently exhibit corrosive, irritant, and potentially flammable properties.[1][2] Therefore, this compound waste must be managed as hazardous chemical waste .
The causality behind this decision is risk mitigation; in the absence of specific data, assuming the highest reasonable level of hazard from related compounds is the only responsible course of action to protect personnel and the environment.[3]
Table 1: Presumed Hazard Profile based on Analogous Compounds
| Hazard Classification | Description | Rationale & Supporting Citations |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns.[2][4] | Piperazine and its derivatives are well-documented skin irritants and corrosives.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[2][4] | Direct contact can lead to severe and potentially irreversible eye damage.[1][2][4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[4] | Vapors or dusts can irritate the respiratory tract.[4][5] |
| Acute Toxicity (Oral) | May be harmful or toxic if swallowed.[1][6] | Ingestion can lead to adverse health effects.[1] |
| Flammability | Potentially flammable, especially in liquid form. | Many related piperazine compounds are flammable liquids or solids.[1][2] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure all safety measures are in place. This protocol is self-validating by requiring the use of engineering controls and PPE to eliminate exposure pathways.
Required Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. The following must be worn at all times when handling this compound or its waste:
-
Eye and Face Protection: Chemical splash-resistant safety goggles and a face shield are mandatory to protect against splashes.[4] This equipment must be tested and approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[4]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4]
-
Body Protection: A lab coat or chemically resistant apron is required. Contaminated clothing must be removed immediately and laundered separately before reuse.[7]
-
Respiratory Protection: If working outside of a certified chemical fume hood or if there is a risk of generating aerosols or dust, a NIOSH/MSHA approved respirator is necessary.[8]
Engineering Controls
All handling and preparation of waste should occur inside a certified chemical fume hood to minimize inhalation exposure.[4] Eyewash stations and safety showers must be readily accessible and tested regularly.[4][8]
Spill and Exposure Procedures
-
Spill: In case of a spill, evacuate the area and alert your institution's EHS department. For minor spills, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it into a sealed, labeled hazardous waste container.[4][7] Use non-sparking tools if the material is flammable.[7]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][9]
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing.[4][9] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]
Step-by-Step Disposal Procedure
This procedure ensures the waste is handled, stored, and disposed of in compliance with regulations such as those from the U.S. Environmental Protection Agency (EPA).
Step 1: Waste Segregation and Collection
-
Rationale: Preventing the mixing of incompatible waste streams is critical to avoid dangerous chemical reactions.
-
Procedure:
-
Designate a specific, compatible container exclusively for this compound waste.
-
This includes the pure compound, solutions, and any contaminated materials (e.g., pipette tips, gloves, absorbent pads).
-
Crucially, do not mix this waste with other chemical waste streams such as acids, bases, or oxidizers.[3]
-
Step 2: Container Selection and Labeling
-
Rationale: Proper containment and labeling are legal requirements that ensure safe handling and accurate disposal by EHS personnel.
-
Procedure:
-
Use a chemically compatible container with a secure, tight-fitting lid. The original product container is often a suitable choice.[3]
-
Affix a "HAZARDOUS WASTE" label to the container.[3]
-
Clearly write the full chemical name: "Waste this compound".
-
List all components and their approximate concentrations.
-
Indicate the specific hazards (e.g., Corrosive, Irritant).
-
Step 3: On-Site Accumulation and Storage
-
Rationale: Safe temporary storage within the lab prevents accidents and ensures compliance with accumulation time limits.
-
Procedure:
-
Keep the waste container tightly closed except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be under the control of the laboratory personnel, away from ignition sources, and in a location that minimizes the risk of spills.[7]
-
Step 4: Final Disposal
-
Rationale: Hazardous waste must be treated and disposed of by licensed professionals to neutralize its hazards and prevent environmental contamination.
-
Procedure:
-
DO NOT dispose of this compound down the drain. This practice is strictly prohibited for hazardous pharmaceutical waste by the EPA.[3][10][11]
-
Do not discard it in the regular trash.[3]
-
Once the container is full or ready for disposal, contact your institution's EHS or hazardous waste management department to arrange for a pickup.[3]
-
The waste will be transported to an approved treatment, storage, and disposal facility (TSDF) for final disposition, likely via high-temperature incineration.[7]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for compliant hazardous waste disposal.
References
-
U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4738602, 1-Cyclobutylpiperazine. [Link]
-
Waste360. EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. [Link]
-
ASHP. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]
-
S D Fine-Chem Limited. N-METHYLPIPERAZINE Safety Data Sheet. [Link]
-
Code of Federal Regulations. 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Piperazine Safety Data Sheet. [Link]
-
Association for the Health Care Environment (AHE). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. [Link]
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- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-Cyclobutylpiperazine | C8H16N2 | CID 4738602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
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A Senior Application Scientist's Guide to Handling 1-Cyclobutyl-2-methylpiperazine: Essential Personal Protective Equipment and Operational Protocols
Greetings, fellow researchers and innovators. In our shared pursuit of scientific advancement, particularly within drug development, we often handle novel compounds with immense potential. 1-Cyclobutyl-2-methylpiperazine is one such molecule, a valuable building block in modern synthesis. However, its potential is matched by the imperative for rigorous safety protocols. This guide moves beyond mere compliance, offering a framework for handling this compound with the expertise and foresight that defines best-in-class laboratory practice. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your work.
Hazard Assessment: Understanding the "Why" Behind the "What"
While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from structurally similar piperazine derivatives, such as 2-Methylpiperazine and 1-Methylpiperazine. The piperazine heterocycle is the core determinant of its chemical reactivity and physiological effects. Based on extensive data for these analogs, we must handle this compound as a substance that presents the following risks:
-
Corrosivity: Piperazine derivatives are frequently categorized as corrosive.[1] Direct contact is likely to cause severe skin burns and serious, potentially irreversible, eye damage.[2][3][4]
-
Flammability: The compound is likely a flammable solid.[1][3][4] It can be ignited by heat, sparks, or open flames, and may form explosive mixtures with air.[2][5]
-
Toxicity and Irritation: Inhalation may be harmful and cause respiratory irritation.[5][6][7] Ingestion can damage the gastrointestinal tract, and skin contact, even if not immediately corrosive, may lead to harmful effects if absorbed.[2]
-
Sensitization: Some piperazine compounds may cause allergic skin reactions or asthma-like symptoms if inhaled.[5][7]
This assessment dictates that our primary defense is the diligent use of appropriate Personal Protective Equipment (PPE) to create an impermeable barrier between you and the chemical.
Core PPE Requirements for this compound
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the specific task. The following table outlines the minimum required PPE for handling this compound across common laboratory activities.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | • Double-gloving (Nitrile or Neoprene) • Chemical-resistant Lab Coat • Chemical Splash Goggles with Side Shields • N95 Respirator or equivalent | To prevent inhalation of fine particulates and protect skin and eyes from accidental contact with the concentrated solid.[8] All weighing must be done in a chemical fume hood or ventilated balance enclosure. |
| Solution Preparation and Handling | • Nitrile or Neoprene Gloves • Chemical-resistant Lab Coat • Chemical Splash Goggles • Face Shield (if splash potential is high) | To protect against splashes of the dissolved chemical, which retains its corrosive and irritant properties.[8] |
| Routine Experimental Procedures | • Nitrile or Neoprene Gloves • Chemical-resistant Lab Coat • Chemical Splash Goggles | To provide a baseline of protection during transfers, reactions, and other manipulations where exposure risk is lower but still present.[8] |
| Spill Cleanup and Waste Disposal | • Heavy-duty Butyl or Nitrile Gloves • Chemical-resistant Apron or Gown • Chemical Splash Goggles • Face Shield | To offer enhanced protection when handling larger quantities of chemical waste, which may be corrosive and present a significant splash hazard.[8] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict workflow is paramount. The following protocol ensures that safety measures are integrated into every step of your process.
Preparation Phase
-
Designate Work Area: All handling of this compound must occur within a certified chemical fume hood.[9]
-
Verify Safety Equipment: Before beginning, confirm that a safety shower and an eyewash station are unobstructed and operational.[9]
-
Assemble Materials: Gather all necessary chemicals, glassware, and equipment. Ensure you have appropriate spill cleanup materials (e.g., vermiculite, sand) readily available.[8]
-
Inspect PPE: Carefully inspect all PPE for signs of damage, such as cracks, tears, or discoloration. Do not use compromised equipment.
Handling Phase: Donning PPE and Execution
-
Don PPE: Put on your PPE in the following order:
-
Lab Coat or Gown
-
Inner Pair of Gloves
-
Respirator (if required)
-
Chemical Splash Goggles and/or Face Shield
-
Outer Pair of Gloves (pull the cuff of the outer glove over the sleeve of your lab coat).
-
-
Execution:
Post-Handling and Decontamination
-
Decontaminate: Thoroughly clean all work surfaces, glassware, and equipment that came into contact with the chemical.
-
Segregate Waste: All disposable items contaminated with this compound (e.g., weigh boats, pipette tips, gloves) must be placed in a designated, sealed hazardous waste container.[6]
-
Doff PPE: Remove PPE carefully in an order that minimizes cross-contamination:
-
Remove the outer pair of gloves.
-
Remove the face shield and/or goggles.
-
Remove the lab coat or gown.
-
Remove the inner pair of gloves.
-
Remove respirator (if used).
-
-
Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[9][10]
Safe Handling Workflow Diagram
Sources
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- 2. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
